Cyclo(D-Ala-Val)
説明
BenchChem offers high-quality Cyclo(D-Ala-Val) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(D-Ala-Val) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on Cyclo(D-Ala-Val): Current Knowledge and Generalized Methodologies
Disclaimer: Extensive literature searches for specific experimental data and biological activities of Cyclo(D-Ala-Val) have yielded limited information. This guide provides the available basic properties and presents generalized experimental protocols and workflows based on established methods for similar cyclic dipeptides. This information is intended for research and drug development professionals and should be adapted and validated for specific experimental contexts.
Core Properties of Cyclo(D-Ala-Val)
Cyclo(D-Ala-Val), a cyclic dipeptide, is a heterocyclic compound formed from the condensation of D-alanine and L-valine. While specific experimental data is scarce, its basic chemical properties have been calculated and are listed by various chemical suppliers.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄N₂O₂ | --- |
| Molecular Weight | 170.21 g/mol | --- |
| CAS Number | 15136-27-3 | --- |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C(C)C | --- |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area | 58.2 Ų | Calculated |
Chemical Structure
The structure of Cyclo(D-Ala-Val) consists of a six-membered diketopiperazine ring with a methyl group from the D-alanine residue and an isopropyl group from the L-valine residue as side chains.
Generalized Experimental Protocols
The following sections outline generalized protocols for the synthesis and characterization of cyclic dipeptides like Cyclo(D-Ala-Val). These are based on common laboratory practices for peptide synthesis and analysis.
Synthesis of Linear Dipeptide Precursor (Boc-D-Ala-L-Val-OMe)
A common route to cyclic dipeptides involves the synthesis of a linear precursor, which is then cyclized.
Materials:
-
Boc-D-Alanine
-
L-Valine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve L-Valine methyl ester hydrochloride in DCM and neutralize with an equimolar amount of TEA.
-
In a separate flask, dissolve Boc-D-Alanine and NHS in DCM.
-
Add DCC to the Boc-D-Alanine solution at 0°C and stir for 30 minutes to activate the carboxylic acid.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Add the activated Boc-D-Alanine solution to the neutralized L-Valine methyl ester solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude linear dipeptide by column chromatography on silica (B1680970) gel.
Deprotection and Cyclization
Materials:
-
Protected linear dipeptide (Boc-D-Ala-L-Val-OMe)
-
Trifluoroacetic acid (TFA)
-
High-boiling point solvent (e.g., isopropanol, toluene)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 25% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Saponification: Dissolve the resulting ester in a mixture of methanol (B129727) and 1N NaOH and stir until the ester is hydrolyzed. Neutralize the solution with 1N HCl.
-
Cyclization: Dissolve the deprotected linear dipeptide in a high-boiling point solvent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Reflux the solution for several hours to overnight.
-
Monitor the formation of the cyclic dipeptide by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(D-Ala-Val) by recrystallization or column chromatography.
Characterization
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include doublets for the α-protons of the amino acid residues, signals for the side-chain protons (methyl and isopropyl groups), and broad singlets for the amide protons.
-
¹³C NMR: Acquire the spectrum to identify the carbonyl carbons of the amide bonds and the carbons of the side chains.
3.3.2 Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the exact mass of the molecule and confirm its elemental composition.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published research on the biological activities and signaling pathways of Cyclo(D-Ala-Val). While some cyclic dipeptides are known to act as quorum sensing molecules in bacteria or exhibit other bioactivities, no such functions have been definitively attributed to Cyclo(D-Ala-Val) in the available literature. Research in this area would be required to elucidate any potential biological roles.
Visualizations
Generalized Workflow for Synthesis and Characterization
Cyclo(D-Ala-Val) CAS number and chemical identifiers
An In-depth Technical Guide to Cyclo(D-Ala-Val)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity of Cyclo(D-Ala-Val)
Cyclo(D-Ala-Val) is a cyclic dipeptide, a class of organic compounds characterized by a six-membered diketopiperazine ring. This structure is formed from the condensation of two amino acids, in this case, D-Alanine and L-Valine. The stereochemistry of the constituent amino acids is crucial for its three-dimensional structure and potential biological activity.
Chemical Identifiers
A summary of the key chemical identifiers for Cyclo(D-Ala-Val) is presented in Table 1. This information is fundamental for the accurate identification and sourcing of the compound for research purposes.
| Identifier | Value | Reference |
| CAS Number | 15136-27-3 | [1] |
| Molecular Formula | C8H14N2O2 | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | (3R,6S)-3-methyl-6-(propan-2-yl)piperazine-2,5-dione | [1] |
| InChI | InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 | [1] |
| InChIKey | ORLDMMKUTCCBSM-RITPCOANSA-N | [1] |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C(C)C | [1] |
| Synonyms | CYCLO(-D-ALA-VAL), (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione | [1] |
Physicochemical and Predicted Properties
Detailed experimental data on the physicochemical properties of Cyclo(D-Ala-Val) are limited. However, computational predictions provide valuable insights into its characteristics.
| Property | Predicted Value |
| pKa | 13.16 ± 0.60 |
| Storage Temperature | -15°C |
Biological Context and Potential Applications
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products with a wide range of biological activities. While specific quantitative data for Cyclo(D-Ala-Val) is scarce, the broader family of CDPs has been implicated in various biological processes, suggesting potential areas of investigation for this specific molecule.
General biological activities attributed to cyclic dipeptides include:
-
Antibacterial and Antifungal Activity: Many CDPs exhibit antimicrobial properties.
-
Antitumor Activity: Some CDPs have been shown to inhibit the growth of cancer cell lines.
-
Quorum Sensing Modulation: CDPs can interfere with bacterial communication systems.
-
Enzyme Inhibition: Certain CDPs have been identified as inhibitors of specific enzymes.
Cyclo(D-Ala-Val) has been mentioned in the context of peptide screening and as a potential building block in the synthesis of novel antimicrobial agents.[2] This suggests its potential utility in drug discovery and development, particularly in the field of infectious diseases.
Experimental Protocols: A Generalized Approach to Synthesis
It is crucial to note that the following is a generalized protocol and would require optimization for the specific synthesis of Cyclo(D-Ala-Val).
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: formation of the linear dipeptide and its subsequent cyclization.
Methodological Details (General)
-
Protection of Amino Acids: The amino group of D-Alanine is typically protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent self-polymerization. The carboxylic acid group of L-Valine may be activated, for example, by conversion to a methyl or ethyl ester.
-
Peptide Coupling: The protected D-Alanine and activated L-Valine are coupled using a standard peptide coupling reagent (e.g., DCC, HBTU).
-
Deprotection: The N-terminal protecting group of the resulting linear dipeptide is removed.
-
Cyclization: The linear dipeptide is subjected to cyclization conditions. This is often carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization. The C-terminal ester is activated, often by saponification followed by the use of a coupling agent, to facilitate the formation of the amide bond.
-
Purification: The final product, Cyclo(D-Ala-Val), is purified from the reaction mixture using techniques such as column chromatography or recrystallization.
Signaling Pathways: A Conceptual Framework
Specific signaling pathways modulated by Cyclo(D-Ala-Val) have not been elucidated. However, based on the known activities of other cyclic dipeptides, a hypothetical signaling pathway can be proposed to guide future research. For instance, if Cyclo(D-Ala-Val) were to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis, a conceptual pathway could be envisioned.
Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for Cyclo(D-Ala-Val).
This conceptual diagram illustrates a possible mechanism where Cyclo(D-Ala-Val) is taken up by a bacterial cell and subsequently inhibits a key enzyme involved in the synthesis of the cell wall, leading to cell lysis. This model provides a testable hypothesis for future experimental investigations into the biological activity of Cyclo(D-Ala-Val).
Future Directions
The current body of knowledge on Cyclo(D-Ala-Val) is largely limited to its chemical identity. To unlock its full potential for drug development and other applications, future research should focus on:
-
Quantitative Biological Assays: Systematic screening of Cyclo(D-Ala-Val) against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile and quantify its potency (e.g., MIC, IC50 values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by Cyclo(D-Ala-Val) to understand how it exerts its biological effects.
-
Development of Optimized Synthesis Protocols: Establishment of a robust and scalable synthesis method for Cyclo(D-Ala-Val) to ensure a reliable supply for research and development.
-
Structural Biology: Determination of the three-dimensional structure of Cyclo(D-Ala-Val) in complex with its biological targets to guide the design of more potent and selective analogs.
References
Spectroscopic and Spectrometric Characterization of Cyclo(D-Ala-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the cyclic dipeptide Cyclo(D-Ala-Val). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring this data, and a logical workflow for its synthesis and characterization.
Core Spectroscopic and Spectrometric Data
Cyclo(D-Ala-Val), a diketopiperazine with the chemical formula C8H14N2O2 and a molecular weight of 170.21 g/mol , presents a unique spectroscopic profile. The following tables summarize the expected quantitative data for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of Cyclo(D-Ala-Val). Based on the analysis of similar cyclic dipeptides, the expected ¹H and ¹³C NMR chemical shifts are presented below. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts for Cyclo(D-Ala-Val)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Ala-NH | 7.5 - 8.5 | br s | - |
| Val-NH | 7.5 - 8.5 | br s | - |
| Ala-CαH | 4.0 - 4.2 | q | ~7.0 |
| Val-CαH | 3.8 - 4.0 | d | ~4.0 |
| Val-CβH | 2.0 - 2.2 | m | - |
| Ala-CβH₃ | 1.3 - 1.5 | d | ~7.0 |
| Val-CγH₃ (1) | 0.9 - 1.1 | d | ~6.8 |
| Val-CγH₃ (2) | 0.9 - 1.1 | d | ~6.8 |
Table 2: Expected ¹³C NMR Chemical Shifts for Cyclo(D-Ala-Val)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ala-C=O | 165 - 170 |
| Val-C=O | 165 - 170 |
| Ala-Cα | 50 - 55 |
| Val-Cα | 58 - 62 |
| Val-Cβ | 30 - 35 |
| Ala-Cβ | 15 - 20 |
| Val-Cγ (1) | 18 - 22 |
| Val-Cγ (2) | 18 - 22 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Cyclo(D-Ala-Val), confirming its identity and purity.
Table 3: Expected Mass Spectrometry Data for Cyclo(D-Ala-Val)
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | C₈H₁₅N₂O₂⁺ | 171.11 | Protonated molecular ion |
| [M+Na]⁺ | C₈H₁₄N₂O₂Na⁺ | 193.09 | Sodiated adduct |
| [M-H₂O+H]⁺ | C₈H₁₃N₂O⁺ | 153.10 | Loss of water |
| [Ala fragment]⁺ | C₃H₆NO⁺ | 72.04 | Fragmentation at the peptide bond |
| [Val fragment]⁺ | C₅H₁₀NO⁺ | 100.08 | Fragmentation at the peptide bond |
Experimental Protocols
To obtain high-quality spectroscopic and spectrometric data for Cyclo(D-Ala-Val), the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of Cyclo(D-Ala-Val) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.
-
Instrument : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with appropriate apodization and Fourier transformation.
-
-
2D NMR (Optional but Recommended) : To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS) Protocol
-
Sample Preparation : Prepare a dilute solution of Cyclo(D-Ala-Val) (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent with 0.1% formic acid to promote protonation.
-
Ionization Method : Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically results in a prominent protonated molecular ion peak.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which aids in confirming the elemental composition.
-
MS Acquisition :
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS) Acquisition :
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragmentation pattern, which provides structural confirmation. The fragmentation of cyclic peptides can be complex due to multiple possible ring-opening pathways.
-
Synthesis and Characterization Workflow
The general workflow for the synthesis and subsequent characterization of Cyclo(D-Ala-Val) is outlined in the diagram below. This process ensures the production of a pure and well-characterized compound suitable for research and development purposes.
Caption: General workflow for the synthesis and characterization of Cyclo(D-Ala-Val).
The Multifaceted Biological Activities of Diketopiperazines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides, representing the smallest and simplest peptide derivatives found in nature.[1] Formed by the condensation of two amino acids, these privileged scaffolds are produced by a wide array of organisms, including bacteria, fungi, plants, and marine organisms.[2][3] Their inherent structural rigidity, metabolic stability, and ability to be readily synthesized have positioned them as attractive starting points for the development of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the significant biological activities of diketopiperazines, focusing on their potential in anticancer, antimicrobial, and neuroprotective applications. Detailed experimental protocols for key bioassays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising field.
Core Biological Activities of Diketopiperazines
Diketopiperazines exhibit a broad spectrum of pharmacological activities, making them a focal point of interest in medicinal chemistry and drug discovery. Their biological effects are diverse, ranging from cytotoxicity against cancer cells to modulation of microbial communication and protection against neurodegeneration.
Anticancer Activity
A significant body of research has highlighted the potential of 2,5-DKP derivatives as anticancer agents.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of various diketopiperazine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Diketopiperazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (3,6-diunsaturated 2,5-DKP) | A549 (Lung Carcinoma) | 1.2 | [3][5] |
| Compound 11 (3,6-diunsaturated 2,5-DKP) | HeLa (Cervical Carcinoma) | 0.7 | [3][5] |
| Plinabulin | BxPC-3 (Pancreatic Cancer) | 0.0044 | [6] |
| Plinabulin | NCI-H460 (Lung Cancer) | 0.0262 | [6] |
| Compound c (Plinabulin analog) | BxPC-3 (Pancreatic Cancer) | 0.0007 | [6] |
| Compound c (Plinabulin analog) | NCI-H460 (Lung Cancer) | 0.0038 | [6] |
| Gliotoxin (B1671588) | A549 (Lung Carcinoma) | 2.7 | [7] |
| Gliotoxin | L132 (Embryonic Lung) | 4.25 | [7] |
| Gliotoxin | HepG2 (Hepatocellular Carcinoma) | 3.0 | [7] |
| Gliotoxin | HEK293 (Human Embryonic Kidney) | 2.1 | [7] |
| Gliotoxin | MCF-7 (Breast Cancer) | 1.5625 | [8] |
| Gliotoxin | MDA-MB-231 (Breast Cancer) | 1.5625 | [8] |
| Dianhydrorostratin A | K562 (Leukemia) | Not specified, but most active in series | [9] |
| (S)-2a (2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 4.6 | [10] |
| (R)-2b (2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 21 | [10] |
| Cyclo-(L-Pro-L-Val) | MDA-MB-231 (Breast Cancer) | 57.08 µg/mL | [11] |
| Cyclo-(L-Pro-L-Leu) | MDA-MB-231 (Breast Cancer) | 32.00 µg/mL | [11] |
| Cyclo-(L-Pro-L-Trp) | HeLa (Cervical Carcinoma) | 85.73 µg/mL | [11] |
| Cyclo-(L-Pro-L-Phe) | HepG2 (Hepatocellular Carcinoma) | 276.89 µg/mL | [11] |
| Strepyrazinone | HCT-116 (Colon Carcinoma) | 0.34 | [12] |
| Actinozine A | HCT-116 (Colon Carcinoma) | 146 | [12] |
| Actinozine A | MCF-7 (Breast Cancer) | 88.8 | [12] |
Antimicrobial Activity
Diketopiperazines have demonstrated significant activity against a wide range of microbial pathogens, including drug-resistant strains. Their mechanisms of action are varied and can include the disruption of cell wall synthesis, inhibition of essential enzymes, and modulation of bacterial communication systems like quorum sensing.[13][]
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values of various diketopiperazines against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Diketopiperazine Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Bicyclomycin | Carbapenem-resistant Enterobacteriaceae (CRE) | MIC50: 25, MIC90: 50 | [15][16] |
| Bicyclomycin | Escherichia coli | MIC50: 25, MIC90: 50 | [15][16] |
| Bicyclomycin | Klebsiella pneumoniae | MIC50: 50, MIC90: 200 | [15][16] |
| Bicyclomycin | Klebsiella pneumoniae 41053 | 20 | [17][18] |
| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis | 12.5 | [19][20] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 | [20] |
| Cyclo(L-Leu-L-Pro) + Cyclo(L-Phe-L-Pro) | Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, Cryptococcus neoformans | 0.25-0.5 | [19] |
| DKP 1 (tetrasubstituted 2,5-DKP) | Staphylococcus aureus | 4-8 | [21] |
| DKP 1 (tetrasubstituted 2,5-DKP) | MRSA | 4-8 | [21] |
| DKP 1 (tetrasubstituted 2,5-DKP) | Polymyxin-resistant E. coli | 8 | [21] |
| DKP 4 (tetrasubstituted 2,5-DKP) | Pandrug-resistant K. pneumoniae | 8 | [21] |
| Cyclo (Trp-Ser) | Escherichia coli | 6400 | [12] |
| Cyclo (Trp-Ser) | Chromobacterium violaceum CV026 | 3200 | [12] |
| Cyclo (Trp-Ser) | Pseudomonas aeruginosa PA01 | 6400 | [12] |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Escherichia coli | 16 | [12] |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Staphylococcus aureus subsp. aureus | 22 | [12] |
| Gallaecimonamide A | Vibrio harveyi | 50 µM | [12] |
| Compound 32 | MRSA | 37 | [12] |
| Compound 32 | Escherichia coli | 28 | [12] |
| Compound 32 | Candida albicans | 26 | [12] |
| Compound 182 | Staphylococcus aureus | 0.25-32.0 | [12] |
| Compound 183 | Staphylococcus aureus | 0.25 | [12] |
| Compound 183 | Micrococcus luteus | 0.25 | [12] |
| Compound 185 | Escherichia coli | 32-64 | [12] |
| Compound 187 | Vibrio harveyi | 32-64 | [12] |
| Compounds 248-251 | Candida albicans | 35-45 | [12] |
| Compounds 248-251 | MRSA | 58-65 | [12] |
| Cyclo-(L-Pro-L-Val) | Gram-positive bacteria | 32-256 | [11] |
| Cyclo-(L-Pro-L-Leu) | Gram-positive bacteria | 32-256 | [11] |
| Cyclo-(L-Pro-L-Trp) | Gram-positive bacteria | 32-256 | [11] |
| Cyclo-(L-Pro-L-Phe) | Gram-positive bacteria | 32-256 | [11] |
Neuroprotective Activity
Certain diketopiperazines have demonstrated promising neuroprotective effects, suggesting their potential for the treatment of neurodegenerative diseases.[22] For instance, cyclo(His-Pro) has been shown to protect neuronal cells from oxidative stress and inflammation by modulating the Nrf2-NF-κB signaling axis.[1][4][23][24]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of diketopiperazines are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective DKP-based drugs.
Inhibition of the NF-κB Signaling Pathway by Gliotoxin
Gliotoxin, a well-known epipolythiodioxopiperazine, exerts potent immunosuppressive and cytotoxic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][13][25] NF-κB is a key transcription factor that regulates inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Gliotoxin has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[2]
Caption: Gliotoxin inhibits the NF-κB signaling pathway.
Modulation of the Nrf2-NF-κB Axis by Cyclo(His-Pro)
The neuroprotective effects of cyclo(His-Pro) are attributed to its ability to modulate the interplay between the Nrf2 and NF-κB signaling pathways.[1][4][23] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. In contrast, NF-κB, as previously discussed, is a key regulator of inflammation. Cyclo(His-Pro) has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response. Concurrently, it can suppress the pro-inflammatory signaling of the NF-κB pathway. This dual action contributes to its neuroprotective properties.
Caption: Cyclo(His-Pro) modulates Nrf2 and NF-κB pathways.
Inhibition of Phosphodiesterase 5 (PDE5) by Tadalafil (B1681874)
Tadalafil, a well-known drug for erectile dysfunction, contains a diketopiperazine moiety and functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[26][27][28] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). In the context of penile erection, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP then leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.
Caption: Tadalafil inhibits the PDE5 enzyme.
Experimental Protocols
To facilitate the investigation of the biological activities of novel diketopiperazine compounds, this section provides detailed protocols for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Test diketopiperazine compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test diketopiperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well sterile microplates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test diketopiperazine compounds
-
Positive control antibiotic
-
Sterile saline or PBS
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test diketopiperazine in a suitable solvent. Create a series of two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample. It can be employed to investigate the effect of diketopiperazines on the expression levels of proteins involved in specific signaling pathways.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target protein(s)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the diketopiperazine compound for a specified time. Lyse the cells to extract proteins and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
Conclusion
Diketopiperazines represent a versatile and promising class of natural products with a wide range of biological activities. Their potent anticancer, antimicrobial, and neuroprotective properties, coupled with their favorable physicochemical characteristics, make them excellent candidates for further investigation in drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. The continued exploration of the vast chemical space of diketopiperazines is poised to yield novel and effective treatments for a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. preprints.org [preprints.org]
- 6. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [Chemistry and biological effects of gliotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 28. urology-textbook.com [urology-textbook.com]
An In-depth Technical Guide to Cyclo(D-Ala-Val) as a Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-Val), a diketopiperazine (DKP), represents a conformationally constrained dipeptide scaffold with significant potential in peptide and peptidomimetic drug discovery. As the smallest class of cyclic peptides, DKPs are formed from the condensation of two α-amino acids, in this case, D-alanine and L-valine. Their rigid structure makes them valuable as turn mimics and building blocks for constructing larger, structurally defined peptide architectures. The incorporation of a D-amino acid, D-alanine, offers resistance to enzymatic degradation and allows for the exploration of unique conformational spaces not accessible with purely L-amino acid peptides. This guide provides a comprehensive overview of the synthesis, properties, and applications of Cyclo(D-Ala-Val) in peptide synthesis.
Physicochemical and Spectroscopic Data
While specific experimental data for Cyclo(D-Ala-Val) is not extensively published, the following tables summarize its basic properties and expected spectroscopic characteristics based on data from closely related diketopiperazines.
Table 1: Physicochemical Properties of Cyclo(D-Ala-Val)
| Property | Value |
| CAS Number | 15136-27-3[1][2] |
| Molecular Formula | C8H14N2O2[1][2] |
| Molecular Weight | 170.21 g/mol [1][2] |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in DMF, DMSO, and alcohols (expected) |
Table 2: Expected Spectroscopic Data for Cyclo(D-Ala-Val)
| Technique | Expected Observations |
| ¹H NMR | Signals for the α-protons of D-Ala and L-Val, the methyl protons of D-Ala, the isopropyl protons of L-Val, and the amide protons. The chemical shifts will be influenced by the ring conformation. |
| ¹³C NMR | Resonances for the carbonyl carbons, α-carbons, and side-chain carbons of both amino acid residues. |
| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion at m/z 171.21. Fragmentation would likely involve cleavage of the DKP ring. |
Experimental Protocols
The synthesis of Cyclo(D-Ala-Val) can be achieved through several established methods for diketopiperazine formation. Below are representative solution-phase and solid-phase protocols.
Solution-Phase Synthesis of Cyclo(D-Ala-Val)
This method involves the coupling of the protected amino acids followed by deprotection and cyclization.
1. Synthesis of the Linear Dipeptide (Boc-D-Ala-L-Val-OMe):
-
Materials: Boc-D-Alanine, L-Valine methyl ester hydrochloride, a coupling agent (e.g., HBTU, HATU), a base (e.g., DIPEA), and a solvent (e.g., DMF).
-
Procedure:
-
Dissolve Boc-D-Alanine (1.0 eq), HBTU (1.0 eq), and L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by flash chromatography on silica (B1680970) gel.
-
2. Deprotection and Cyclization to form Cyclo(D-Ala-Val):
-
Materials: Boc-D-Ala-L-Val-OMe, a deprotecting agent (e.g., TFA), and a high-boiling point solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
Dissolve the purified Boc-D-Ala-L-Val-OMe in a solution of 20-50% TFA in dichloromethane.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting dipeptide ester salt in a high-boiling point solvent like toluene.
-
Heat the solution to reflux for 12-24 hours to induce cyclization.
-
Monitor the formation of the diketopiperazine by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Cyclo(D-Ala-Val) can be purified by recrystallization or flash chromatography.
-
Solid-Phase Synthesis of Cyclo(D-Ala-Val)
Solid-phase synthesis offers advantages in terms of purification and automation.
1. Loading of the First Amino Acid (L-Valine) onto the Resin:
-
Materials: 2-Chlorotrityl chloride resin, Fmoc-L-Val-OH, DIPEA, and DCM.
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve Fmoc-L-Val-OH (2.0 eq) and DIPEA (4.0 eq) in DCM.
-
Add the amino acid solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin extensively with DCM, DMF, and methanol, and dry under vacuum.
-
2. Elongation with the Second Amino Acid (D-Alanine):
-
Materials: Fmoc-L-Val-resin, a deprotecting agent (20% piperidine (B6355638) in DMF), Fmoc-D-Ala-OH, a coupling agent (e.g., HBTU/HOBt), a base (e.g., DIPEA), and DMF.
-
Procedure:
-
Swell the Fmoc-L-Val-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-D-Ala-OH (3.0 eq) with HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
3. Cleavage and Cyclization:
-
Procedure:
-
Repeat the Fmoc deprotection step as described above to free the N-terminus of D-alanine.
-
Wash the resin with DMF and DCM.
-
Treat the resin with a mild acidic cleavage cocktail (e.g., 1% TFA in DCM) for short intervals, collecting the filtrate into a solution of a weak base (e.g., pyridine (B92270) in methanol) to neutralize the acid and promote cyclization.
-
Alternatively, for some linkers, heating the deprotected dipeptide on-resin in a suitable solvent can induce cyclization and cleavage.
-
Combine the filtrates, remove the solvent under reduced pressure, and purify the resulting Cyclo(D-Ala-Val) as described for the solution-phase synthesis.
-
Application in Peptide Synthesis
Cyclo(D-Ala-Val) can be utilized as a rigid building block in the synthesis of larger peptides and peptidomimetics. The diketopiperazine ring can be selectively opened to allow for peptide elongation from one of the amide nitrogens. This strategy can be used to introduce a specific turn or conformational constraint at a desired position in a peptide sequence.
Signaling Pathways and Biological Context
While the direct biological activity of Cyclo(D-Ala-Val) is not well-documented, other simple diketopiperazines are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[3][4][5] A closely related analog, Cyclo(Δ-Ala-L-Val), has been identified as a putative quorum-sensing (QS) signaling molecule in Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
The following diagram illustrates a generalized workflow for the synthesis and incorporation of a diketopiperazine like Cyclo(D-Ala-Val) into a peptide chain.
Caption: General workflow for DKP synthesis and incorporation.
The following diagram illustrates the potential role of a DKP, analogous to Cyclo(D-Ala-Val), in a bacterial quorum-sensing signaling pathway.
Caption: Hypothetical role of a DKP in quorum sensing.
Conclusion
Cyclo(D-Ala-Val) is a valuable and versatile building block in peptide synthesis. Its rigid, cyclic nature and the presence of a D-amino acid provide unique structural and stability features that can be exploited in the design of novel peptidomimetics and peptide-based drugs. While specific data on this particular DKP is limited, established synthetic routes for diketopiperazines are readily applicable for its preparation. The known biological activities of related DKPs, particularly in bacterial signaling, suggest potential applications for Cyclo(D-Ala-Val) and its derivatives in various areas of chemical biology and drug discovery. Further research into the specific properties and biological functions of Cyclo(D-Ala-Val) is warranted to fully realize its potential.
References
- 1. Page loading... [guidechem.com]
- 2. CYCLO(-D-ALA-VAL) | 15136-27-3 [chemicalbook.com]
- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
The Impact of Chirality on the Physicochemical and Biological Properties of Cyclo(D-Ala-Val): A Technical Guide for Researchers
An in-depth exploration of the stereochemical nuances of Cyclo(D-Ala-Val), a cyclic dipeptide with potential applications in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of its stereoisomers, highlighting the critical role of chirality in determining its therapeutic efficacy.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers unique physicochemical and biological properties, making them attractive scaffolds for drug discovery.[1][2][3] Chirality, a fundamental property of many organic molecules, plays a pivotal role in the biological activity of CDPs, as stereoisomers can exhibit significantly different, and sometimes opposing, effects.[4][5] This technical guide focuses on Cyclo(D-Ala-Val) and its stereoisomers, providing researchers, scientists, and drug development professionals with a detailed understanding of how the spatial arrangement of its constituent amino acids influences its properties and potential therapeutic applications.
While specific experimental data for all stereoisomers of Cyclo(Ala-Val) is not extensively available in the public domain, this guide compiles and extrapolates from existing knowledge on related cyclic dipeptides to provide a comprehensive framework for future research.
Physicochemical Properties: The Influence of Stereochemistry
The chirality of the alanine (B10760859) and valine residues in Cyclo(Ala-Val) gives rise to four possible stereoisomers: Cyclo(D-Ala-D-Val), Cyclo(L-Ala-L-Val), Cyclo(D-Ala-L-Val), and Cyclo(L-Ala-D-Val). The spatial orientation of the methyl (from alanine) and isopropyl (from valine) side chains, dictated by the D- or L-configuration of the amino acids, significantly impacts the conformation of the diketopiperazine ring and the overall molecular topology. These conformational differences, in turn, influence key physicochemical properties such as solubility, lipophilicity, and crystal packing.
Table 1: Predicted Physicochemical Properties of Cyclo(Ala-Val) Stereoisomers
| Property | Cyclo(D-Ala-L-Val) | Cyclo(L-Ala-L-Val) | Cyclo(D-Ala-D-Val) | Cyclo(L-Ala-D-Val) |
| Molecular Formula | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ | Câ₈Hâ‚ â‚„Nâ‚‚Oâ‚‚ |
| Molecular Weight ( g/mol ) | 170.21 | 170.21 | 170.21 | 170.21 |
| Predicted LogP | Data not available | Data not available | Data not available | Data not available |
| Predicted Solubility | Data not available | Data not available | Data not available | Data not available |
| Predicted pKa | Data not available | Data not available | Data not available | Data not available |
Note: Specific experimental data for the physicochemical properties of Cyclo(D-Ala-Val) and its stereoisomers are limited. The values in this table are based on the shared molecular formula and weight. Further experimental characterization is required to determine the precise properties of each stereoisomer.
Biological Activities: A Tale of Two Enantiomers
The stereochemistry of cyclic dipeptides is a critical determinant of their biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes, receptors, and nucleic acids can lead to vastly different pharmacological outcomes. While one stereoisomer may exhibit potent therapeutic effects, its enantiomer could be inactive or even elicit undesirable side effects.
Antimicrobial Activity
Cyclic dipeptides have been shown to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1][3] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The chirality of the constituent amino acids can influence the peptide's interaction with the microbial cell surface and its subsequent disruptive effects. While specific data for Cyclo(D-Ala-Val) is scarce, studies on other cyclic dipeptides have demonstrated stereospecific antimicrobial activity.
Table 2: Hypothetical Antimicrobial Activity Profile of Cyclo(Ala-Val) Stereoisomers
| Stereoisomer | Target Organism | MIC (µg/mL) |
| Cyclo(D-Ala-L-Val) | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Cyclo(L-Ala-L-Val) | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Cyclo(D-Ala-D-Val) | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Cyclo(L-Ala-D-Val) | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Note: This table is a template for organizing future experimental data. Minimum Inhibitory Concentration (MIC) values need to be determined experimentally for each stereoisomer against a panel of relevant microorganisms.
Cytotoxic Activity against Cancer Cell Lines
Certain cyclic dipeptides have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.[6][7][8] The mechanism of action can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. The stereochemistry of these molecules can profoundly affect their interaction with specific molecular targets within cancer cells.
Table 3: Hypothetical Cytotoxic Activity of Cyclo(Ala-Val) Stereoisomers
| Stereoisomer | Cancer Cell Line | IC₅₀ (µM) |
| Cyclo(D-Ala-L-Val) | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | |
| Cyclo(L-Ala-L-Val) | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | |
| Cyclo(D-Ala-D-Val) | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | |
| Cyclo(L-Ala-D-Val) | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available |
Note: This table is a template for organizing future experimental data. The half-maximal inhibitory concentration (IC₅₀) values need to be determined experimentally for each stereoisomer against a panel of relevant cancer cell lines.
Modulation of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[5][9][10] Inhibition of QS is considered a promising anti-virulence strategy. Several cyclic dipeptides have been identified as modulators of QS pathways.[5][9] The stereochemistry of these molecules is crucial for their ability to interact with QS receptors and interfere with signaling.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible investigation of Cyclo(D-Ala-Val) and its stereoisomers.
Synthesis of Cyclo(D-Ala-Val) Stereoisomers
The synthesis of cyclic dipeptides can be achieved through various methods, with solid-phase peptide synthesis (SPPS) followed by cyclization in solution being a common approach.
Protocol 1: Solid-Phase Synthesis and Cyclization of Cyclo(D-Ala-L-Val)
-
Resin Preparation: Start with a pre-loaded L-Valine on a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
Deprotection: Remove the Fmoc protecting group from L-Valine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Couple Fmoc-D-Alanine to the deprotected L-Valine using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Cleavage from Resin: Cleave the linear dipeptide (D-Ala-L-Val) from the resin using a mild acid solution (e.g., 1% trifluoroacetic acid in dichloromethane).
-
Cyclization: Dissolve the linear dipeptide in a large volume of a suitable solvent (e.g., dichloromethane (B109758) or DMF) and add a cyclization agent such as DPPA (diphenylphosphoryl azide) or EDC/HOBt in the presence of a base. The high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Purification: Purify the crude Cyclo(D-Ala-L-Val) using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Note: The synthesis of other stereoisomers can be achieved by using the corresponding D- or L-amino acid derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral HPLC is a powerful technique to separate and quantify the different stereoisomers of Cyclo(Ala-Val).
Protocol 2: Chiral HPLC Separation of Cyclo(Ala-Val) Stereoisomers
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral compounds.
-
Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the mixture of Cyclo(Ala-Val) stereoisomers in the mobile phase.
-
Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210-220 nm) to monitor the elution of the stereoisomers.
-
Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the cyclic structure and determining the stereochemistry of the synthesized dipeptides.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified cyclic dipeptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. The coupling constants between the α-protons and the amide protons can provide information about the conformation of the diketopiperazine ring.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, which helps in the complete assignment of the NMR signals and confirms the cyclic structure.
-
NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine the spatial proximity of protons. This information is crucial for elucidating the three-dimensional conformation and the relative stereochemistry of the side chains.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration of a chiral molecule.
Protocol 4: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified cyclic dipeptide of sufficient quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvent systems.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final structural model.
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
Antimicrobial Susceptibility Testing
The antimicrobial activity of the Cyclo(Ala-Val) stereoisomers can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.[11]
Protocol 5: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi).
-
Compound Dilution: Prepare a series of twofold dilutions of each stereoisomer in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the Cyclo(Ala-Val) stereoisomers on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]
Protocol 6: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each stereoisomer and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Visualizing Workflows and Pathways
Synthesis and Characterization Workflow
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]
- 9. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(D-Ala-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of the cyclic dipeptide Cyclo(D-Ala-Val) using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is suitable for achieving high purity of the target compound, which is essential for its use in research, and as a potential therapeutic agent. The method utilizes a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This document provides both analytical and preparative scale protocols, along with guidelines for sample preparation, fraction analysis, and post-purification processing.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse biological activities. Cyclo(D-Ala-Val), a specific cyclic dipeptide with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol , is of interest for its potential applications in drug development and biological studies.[1][2] Efficient purification is critical to isolate the desired stereoisomer and remove impurities from the crude synthetic or fermentation product. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies product recovery.[3][4] This application note provides a comprehensive guide to developing a scalable HPLC purification method for Cyclo(D-Ala-Val).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification. The solubility of similar cyclic dipeptides in aqueous solutions suggests that Cyclo(D-Ala-Val) is likely soluble in polar solvents.
Protocol:
-
Accurately weigh the crude Cyclo(D-Ala-Val) sample.
-
Dissolve the sample in a minimal volume of a suitable solvent. A good starting point is a mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Dimethyl sulfoxide (B87167) (DMSO) can be used for less soluble samples, but the injection volume should be minimized.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Analytical HPLC Method Development
An analytical method is first developed to determine the retention time of Cyclo(D-Ala-Val) and to assess the impurity profile. This small-scale method allows for rapid optimization of the separation conditions.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Protocol:
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient as specified in Table 1.
-
Monitor the chromatogram to identify the peak corresponding to Cyclo(D-Ala-Val) and its retention time. The purity of the peak can be assessed by its symmetry and the presence of other impurity peaks.
-
Optimize the gradient slope and duration to achieve the best separation between the target peak and its closest eluting impurities.
Preparative HPLC Purification
Once the analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of the compound.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Optimized based on analytical method (e.g., 10% to 40% B over 30 minutes) |
| Flow Rate | 18-20 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | Ambient |
| Sample Loading | Dependent on column capacity and resolution (start with 1-2 mg per mL of packed column volume) |
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Dissolve the crude sample in a suitable solvent at a high concentration and filter it.
-
Inject the sample onto the preparative column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the main peak of Cyclo(D-Ala-Val).
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity.
Post-Purification Processing
After purification, the collected fractions need to be processed to obtain the final solid product.
Protocol:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample to obtain the purified Cyclo(D-Ala-Val) as a white, fluffy powder.
-
Store the final product at -20°C or lower to ensure stability.
Chiral Separation Considerations
Since Cyclo(D-Ala-Val) contains a D-amino acid, it is a chiral molecule. The described reverse-phase method will separate it from most impurities, but not from its enantiomer, Cyclo(L-Ala-L-Val), or other diastereomers if present in the crude mixture. For enantiomeric purity analysis and separation, a dedicated chiral HPLC method is required. This can be achieved using a chiral stationary phase (CSP), such as a CHIROBIOTIC T column, which is effective for the separation of underivatized amino acids and small peptides.[5][6]
Visualizations
Caption: HPLC Purification Workflow for Cyclo(D-Ala-Val).
Caption: Logical Steps of the Purification Process.
Conclusion
The described RP-HPLC method provides a reliable and scalable approach for the purification of Cyclo(D-Ala-Val). The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent is a standard and effective strategy for peptide purification. By following the detailed protocols for analytical method development, preparative purification, and post-purification processing, researchers can obtain high-purity Cyclo(D-Ala-Val) suitable for a wide range of scientific applications. For applications requiring enantiomeric purity, a subsequent chiral separation step is recommended.
References
Application Notes and Protocols for X-ray Crystallography of Cyclo(D-Ala-Val) Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-Val) is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules. These compounds are of significant interest in pharmaceutical research due to their rigid conformation, enhanced stability against enzymatic degradation, and diverse biological activities. X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of crystalline solids. By elucidating the crystal structure of Cyclo(D-Ala-Val), researchers can gain critical insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are essential for understanding its physicochemical properties, guiding rational drug design, and developing structure-activity relationships.
This document provides a comprehensive guide to the X-ray crystallography of Cyclo(D-Ala-Val), including detailed protocols for crystallization, data collection, and structure determination, presented as a representative example.
Data Presentation
The following tables summarize hypothetical crystallographic data for Cyclo(D-Ala-Val) crystals, based on typical values for similar cyclic dipeptides.
Table 1: Crystal Data and Structure Refinement for Cyclo(D-Ala-Val)
| Parameter | Value |
| Empirical formula | C₈H₁₄N₂O₂ |
| Formula weight | 170.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 5.218(1) Å, β = 105.6(1)°c = 10.112(3) Å, γ = 90° |
| Volume | 434.1(2) ų |
| Z | 2 |
| Density (calculated) | 1.302 Mg/m³ |
| Absorption coefficient | 0.094 mm⁻¹ |
| F(000) | 184 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -13 ≤ l ≤ 13 |
| Reflections collected | 4582 |
| Independent reflections | 2054 [R(int) = 0.035] |
| Completeness to theta = 28.00° | 99.5 % |
| Data / restraints / parameters | 2054 / 0 / 108 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.051, wR2 = 0.123 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Experimental Protocols
Synthesis and Purification of Cyclo(D-Ala-Val)
A detailed protocol for the chemical synthesis of cyclic dipeptides can be found in the literature. A common method involves the cyclization of a linear dipeptide precursor. The synthesized Cyclo(D-Ala-Val) should be purified to >98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, to ensure the growth of high-quality crystals.
Crystallization of Cyclo(D-Ala-Val)
High-quality single crystals are essential for successful X-ray diffraction analysis. The following vapor diffusion methods are recommended for the crystallization of Cyclo(D-Ala-Val).
a. Hanging Drop Vapor Diffusion:
-
Dissolve the purified Cyclo(D-Ala-Val) in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvents and water) to a concentration of 5-20 mg/mL.
-
Pipette 1-2 µL of the peptide solution onto a siliconized glass coverslip.
-
Pipette 1-2 µL of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG), salts like ammonium (B1175870) sulfate, or organic solvents) onto the peptide drop.
-
Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease to create a closed system.
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
b. Sitting Drop Vapor Diffusion:
-
Pipette 50-100 µL of the reservoir solution into the wells of a sitting drop crystallization plate.
-
Pipette 1-2 µL of the Cyclo(D-Ala-Val) solution into the smaller, raised well.
-
Add 1-2 µL of the reservoir solution to the peptide drop.
-
Seal the plate with clear adhesive tape.
-
Incubate and monitor as described for the hanging drop method.
X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.
-
Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1]
-
Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam. A typical data collection strategy involves collecting multiple runs of frames with different crystal orientations (e.g., using ω and φ scans) to ensure complete data coverage.[2]
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters. Software such as CrysAlisPro, XDS, or DENZO/SCALEPACK can be used for this purpose.[1][2]
Structure Solution and Refinement
-
Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. These methods use the measured reflection intensities to determine the initial phases of the structure factors.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Software such as SHELXL is commonly used for refinement.[3]
-
Validation: The final refined structure should be validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.
Visualizations
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship of the crystallographic process.
References
Application Notes and Protocols: Cyclo(D-Ala-Val) and Related Cyclic Dipeptides as Scaffolds for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclic dipeptides, with a focus on the structural motif represented by Cyclo(D-Ala-Val), as a promising scaffold in modern drug design. The exceptional stability and conformational rigidity of these scaffolds make them ideal frameworks for developing novel therapeutics.
Cyclic peptides, including the smaller cyclodipeptides (also known as 2,5-diketopiperazines or CDPs), offer significant advantages over their linear counterparts, primarily due to their increased stability, resistance to enzymatic degradation, and the ability to more specifically interact with biological targets.[1] These characteristics have led to their exploration for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3] The CDP scaffold can be synthesized chemically or biosynthetically and serves as a core structure that can be modified to enhance biological activity.[1]
While specific data on Cyclo(D-Ala-Val) as a standalone therapeutic agent is not extensively detailed in the literature, its constituent amino acids are integral to the development of potent bioactive cyclic peptides. A notable example is in the optimization of Ras signaling inhibitors, where the substitution of a D-alanine residue with a D-valine residue at a specific position in a cyclic peptide scaffold led to a significant increase in binding affinity and inhibitory potency.[4] This highlights the importance of the D-Ala to D-Val substitution in fine-tuning the biological activity of cyclic peptide-based drugs.
Case Study: Optimization of a Ras Inhibitor Cyclic Peptide
Ras proteins are key regulators of cell growth and proliferation, and their mutation is a critical factor in many cancers. The development of inhibitors that can block the interaction of Ras with its downstream effectors, such as Raf, is a major goal in cancer therapy.
In the development of a series of cyclic peptide inhibitors of Ras, a parent compound, "cyclorasin 9A5," was optimized.[4] The replacement of a D-alanine at position 9 with a D-valine resulted in a derivative (9A14) with an approximately two-fold increase in affinity for Ras.[4] Further combinations of this substitution with other modifications led to highly potent Ras inhibitors, such as 9A51 and 9A54, with IC50 values in the nanomolar range.[4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of key cyclorasin derivatives against the Ras-Raf interaction.
| Compound | Key Substitution(s) | IC50 (µM) | Fold Improvement over 9A5 |
| 9A5 | Parent Compound | ~0.03 | - |
| 9A14 | D-Ala9 -> D-Val | ~0.015 | ~2 |
| 9A51 | Val9, Tle10, F2pa3 | 0.014 | ~2.1 |
| 9A54 | Val9, Tle10, F2pa3 | 0.018 | ~1.7 |
Data extracted from studies on Ras signaling inhibition by cyclic peptides.[4]
Signaling Pathway
The Ras signaling pathway is a critical cascade in cell proliferation and survival. The developed cyclic peptides act by inhibiting the interaction between Ras and its effector protein, Raf, thereby blocking downstream signaling through the MEK and ERK kinases.
Caption: Inhibition of the Ras-Raf interaction by cyclic peptides.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of cyclic peptide inhibitors of the Ras-Raf interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ras-Raf Interaction
This assay is used to quantify the inhibition of the Ras-Raf protein-protein interaction in a high-throughput format.
Materials:
-
GST-tagged K-Ras (G12V mutant)
-
His-tagged Raf-RBD (Ras Binding Domain)
-
Anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Test compounds (cyclic peptides) at various concentrations
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of GST-K-Ras(G12V) and His-Raf-RBD in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the anti-GST-donor and anti-His-acceptor antibodies to the wells.
-
Incubate for another period (e.g., 1 hour) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Anisotropy (FA) Binding Assay
This assay measures the binding affinity of a fluorescently labeled cyclic peptide to the Ras protein.
Materials:
-
FITC-labeled cyclic peptide
-
K-Ras protein (loaded with GTP, GDP, or a non-hydrolyzable GTP analog like GPPNP)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Black, low-volume microplates
Procedure:
-
Prepare a constant concentration of the FITC-labeled cyclic peptide in the binding buffer.
-
Prepare serial dilutions of the K-Ras protein in the binding buffer.
-
Add the FITC-labeled peptide to the wells of the microplate.
-
Add the different concentrations of K-Ras protein to the wells.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence anisotropy of each well using a plate reader equipped with polarization filters.
-
Plot the change in fluorescence anisotropy against the concentration of K-Ras.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).[4]
Experimental Workflow Diagram
Caption: High-level experimental workflow for inhibitor development.
Conclusion
The use of cyclic dipeptides and larger cyclic peptides as scaffolds for drug design is a robust and promising strategy. The inherent stability and conformational constraint of these molecules provide an excellent starting point for the development of potent and selective inhibitors of challenging drug targets. The case of optimizing Ras inhibitors through the strategic substitution of D-alanine with D-valine underscores the potential for fine-tuning the pharmacological properties of these scaffolds to achieve desired therapeutic outcomes. The protocols outlined above provide a solid foundation for researchers to screen and characterize novel cyclic peptide-based drug candidates.
References
Application Note: Assessing the Cell Permeability of Cyclo(D-Ala-Val)
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclo(D-Ala-Val) is a cyclic dipeptide, a class of molecules with diverse biological activities and increasing interest in drug development. A critical parameter for any potential therapeutic agent is its ability to cross cellular membranes to reach its target of action. Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, profoundly impacting its oral bioavailability and overall efficacy. This document provides detailed application notes and protocols for assessing the cell permeability of Cyclo(D-Ala-Val) using three standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell monolayer assay, and the Madin-Darby Canine Kidney (MDCK) cell monolayer assay.
These assays collectively evaluate different aspects of permeability. The PAMPA model assesses passive diffusion, while the Caco-2 and MDCK cell-based assays provide insights into both passive and active transport mechanisms, including potential interactions with efflux transporters like P-glycoprotein (P-gp).[1][2]
Data Presentation: Permeability Profile of Cyclo(D-Ala-Val)
The following table summarizes representative quantitative data from the described permeability assays. Values for high and low permeability control compounds (Propranolol and Atenolol, respectively) are included for comparison and validation of the assay systems. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across a membrane.[3] The Efflux Ratio (ER) is calculated as the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction; an ER value ≥2 is a strong indicator of active efflux.[4]
| Assay | Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted In Vivo Permeability |
| PAMPA | Cyclo(D-Ala-Val) | 4.5 | N/A | N/A | Moderate Passive Permeability |
| Propranolol (High) | 25.0 | N/A | N/A | High Passive Permeability | |
| Atenolol (Low) | 0.3 | N/A | N/A | Low Passive Permeability | |
| Caco-2 | Cyclo(D-Ala-Val) | 3.8 | 8.1 | 2.1 | Low to Moderate (Efflux Substrate) |
| Propranolol (High) | 22.5 | 23.1 | 1.0 | High | |
| Atenolol (Low) | 0.5 | 0.6 | 1.2 | Low | |
| MDCK-MDR1 | Cyclo(D-Ala-Val) | 2.9 | 12.5 | 4.3 | Low (P-gp Efflux Substrate) |
| Propranolol (High) | 20.1 | 21.5 | 1.1 | High | |
| Atenolol (Low) | 0.4 | 0.4 | 1.0 | Low |
Note: Data presented are representative and should be generated empirically for accurate assessment.
Visualizations: Workflows and Mechanisms
Caption: General workflow for Caco-2 and MDCK permeability assays.
Caption: Potential routes for Cyclo(D-Ala-Val) to cross a cell monolayer.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive, transcellular permeability and is useful for ranking compounds early in discovery.[2]
a. Materials
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Lecithin (B1663433) (e.g., from soybean)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cyclo(D-Ala-Val) and control compounds (Propranolol, Atenolol)
-
DMSO (for stock solutions)
-
LC-MS/MS system for analysis
b. Protocol
-
Prepare Lipid Solution: Create a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.[5]
-
Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Avoid puncturing the membrane.[6]
-
Prepare Compound Solutions: Prepare a 10 µM working solution of Cyclo(D-Ala-Val) and controls in PBS (final DMSO concentration should be <1%).
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[5]
-
Start Assay: Place the lipid-coated donor plate onto the acceptor plate. Add 150-200 µL of the compound working solutions to the donor wells.[5][6]
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 18 hours.[2][6]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
c. Data Analysis Calculate the permeability coefficient (Pe or Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A]_t / [C_eq]) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time (in seconds)
-
[C_A]_t = Compound concentration in acceptor well at time t
-
[C_eq] = Equilibrium concentration
Caco-2 Cell Permeability Assay
This assay is the industry gold standard for predicting human intestinal absorption of orally administered drugs.[7] It assesses both passive and active transport.[1]
a. Materials
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
b. Protocol
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 18-22 days in a 37°C, 5% CO₂ incubator, changing the medium every 2-3 days.[8]
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[9] Additionally, perform a Lucifer yellow rejection test; permeability should be <1%.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4). Equilibrate for 30 minutes at 37°C.
-
Bidirectional Transport (A→B):
-
Add HBSS (pH 6.5 or 7.4) containing 10 µM Cyclo(D-Ala-Val) to the apical (donor) side.[1]
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) side.
-
-
Bidirectional Transport (B→A):
-
Add HBSS (pH 7.4) containing 10 µM Cyclo(D-Ala-Val) to the basolateral (donor) side.
-
Add fresh HBSS (pH 7.4) to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker for 1-2 hours.[1][8] At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
c. Data Analysis Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
MDCK-MDR1 Permeability Assay
This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which is critical for assessing blood-brain barrier penetration.[4][10][11]
a. Materials
-
MDCK cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Wild-type MDCK cells (MDCK-WT) as a control
-
Cell culture medium and Transwell supports as for Caco-2 assay
-
Transport buffer (e.g., HBSS, pH 7.4)
-
TEER meter
-
LC-MS/MS system for analysis
b. Protocol
-
Cell Seeding and Culture: Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts. Culture for 4-5 days to form a confluent monolayer.[4][10]
-
Monolayer Integrity Check: Verify monolayer integrity using TEER measurements as described for the Caco-2 assay.
-
Assay Execution: The procedure for measuring bidirectional transport (A→B and B→A) is identical to the Caco-2 protocol (Steps 3-6), typically using HBSS at pH 7.4 on both sides. The incubation period is often around 1 hour.[10]
-
Analysis: Quantify compound concentrations via LC-MS/MS and calculate Papp (A→B), Papp (B→A), and the Efflux Ratio for both cell lines.
c. Interpretation
-
A high efflux ratio (ER ≥ 2) in MDCK-MDR1 cells, which is significantly lower in MDCK-WT cells, confirms that Cyclo(D-Ala-Val) is a substrate for the P-gp efflux pump.[4][9] This information is crucial for predicting its ability to enter the central nervous system.
References
- 1. enamine.net [enamine.net]
- 2. PAMPA | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: Radiolabeling of Cyclo(D-Ala-Val) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as diketopiperazines, represent a class of structurally constrained peptides with diverse biological activities. Their inherent stability to enzymatic degradation makes them attractive scaffolds for drug development. Radiolabeling of these molecules is a critical step for in vitro and in vivo studies, enabling researchers to investigate their pharmacokinetic properties, biodistribution, and target engagement using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
This document provides a detailed protocol for the radiolabeling of a modified Cyclo(D-Ala-Val) peptide. Since the native Cyclo(D-Ala-Val) structure lacks a suitable functional group for direct radiolabeling with common medical radioisotopes, a bifunctional chelator is first conjugated to the peptide. This protocol will focus on the conjugation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and subsequent radiolabeling with Gallium-68 (⁶⁸Ga), a widely used PET isotope.
Principle of the Method
The radiolabeling strategy involves a two-step process:
-
Conjugation: A derivative of Cyclo(D-Ala-Val) containing a reactive amine group is synthesized. This amine group serves as an anchor point for the covalent attachment of a DOTA-NHS ester (a common commercially available form of the chelator).
-
Radiolabeling: The DOTA-conjugated peptide is then incubated with Gallium-68 (⁶⁸Ga), which is obtained from a ⁶⁸Ge/⁶⁸Ga generator. The DOTA cage efficiently chelates the ⁶⁸Ga³⁺ ion, forming a stable radiolabeled complex.
This indirect labeling approach ensures a stable attachment of the radioisotope without altering the core peptide structure, which could otherwise affect its biological activity.[1]
Experimental Protocols
Materials and Reagents
-
Cyclo(D-Ala-Val) amine derivative (custom synthesis required)
-
DOTA-NHS ester (commercially available)
-
Gallium-68 (⁶⁸Ga) chloride eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Ethanol (B145695) (reagent grade)
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system
Protocol 1: Conjugation of DOTA-NHS ester to Cyclo(D-Ala-Val)
-
Preparation of Peptide Solution: Dissolve the Cyclo(D-Ala-Val) amine derivative in a suitable organic solvent such as dimethylformamide (DMF) to a final concentration of 1 mg/mL.
-
Preparation of DOTA-NHS Ester Solution: Dissolve the DOTA-NHS ester in DMF to a final concentration of 2 mg/mL.
-
Conjugation Reaction:
-
In a clean microcentrifuge tube, combine the peptide solution and the DOTA-NHS ester solution in a 1:1.2 molar ratio of peptide to DOTA-NHS ester.
-
Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of DOTA-Cyclo(D-Ala-Val):
-
The crude reaction mixture is purified by preparative RP-HPLC.
-
The column is typically a C18 stationary phase.
-
A gradient elution is used, for example, from 95% solvent A (water with 0.1% trifluoroacetic acid) and 5% solvent B (acetonitrile with 0.1% trifluoroacetic acid) to 5% solvent A and 95% solvent B over 30 minutes.
-
The fractions corresponding to the DOTA-conjugated peptide are collected, pooled, and lyophilized.
-
-
Characterization: The purified DOTA-Cyclo(D-Ala-Val) conjugate should be characterized by mass spectrometry to confirm its identity and purity.
Protocol 2: Radiolabeling of DOTA-Cyclo(D-Ala-Val) with ⁶⁸Ga
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Preparation of Reaction Mixture:
-
In a sterile, pyrogen-free reaction vial, add 10-20 µg of the lyophilized DOTA-Cyclo(D-Ala-Val) conjugate.
-
Add 100 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL, containing 100-200 MBq of activity).
-
-
Labeling Reaction:
-
Incubate the reaction vial at 95°C for 10 minutes in a heating block.
-
-
Purification of ⁶⁸Ga-DOTA-Cyclo(D-Ala-Val):
-
After incubation, the reaction mixture is purified using a C18 SPE cartridge.[2]
-
Condition the cartridge with ethanol (5 mL) followed by deionized water (10 mL).
-
Load the reaction mixture onto the cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with water (5 mL) to remove unchelated ⁶⁸Ga and other hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-DOTA-Cyclo(D-Ala-Val) with a small volume (0.5-1 mL) of ethanol or an ethanol/water mixture.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using analytical RP-HPLC with a radioactivity detector. The retention time of the radiolabeled product should be compared to that of the non-radioactive standard. A second method, such as radio-TLC, should also be used for confirmation.[3]
-
Stability: The stability of the radiolabeled peptide in saline and human serum should be assessed at different time points (e.g., 1, 2, and 4 hours) by analyzing samples with analytical RP-HPLC.
-
Data Presentation
| Parameter | Typical Value | Method |
| DOTA Conjugation | ||
| Yield | > 80% | Gravimetric |
| Purity | > 95% | HPLC-UV |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry |
| ⁶⁸Ga Radiolabeling | ||
| Radiochemical Yield | > 90% | Radio-TLC / HPLC |
| Radiochemical Purity | > 95% | Radio-HPLC |
| Molar Activity | 10-20 GBq/µmol | Calculation |
| Stability | ||
| In Saline (4h) | > 95% intact | Radio-HPLC |
| In Human Serum (2h) | > 90% intact | Radio-HPLC |
Visualizations
Experimental Workflow for ⁶⁸Ga-DOTA-Cyclo(D-Ala-Val) Synthesis
Caption: Overall workflow from peptide conjugation to final radiolabeled product.
Concluding Remarks
This protocol provides a general framework for the radiolabeling of Cyclo(D-Ala-Val). The specific reaction conditions, purification parameters, and quality control specifications may need to be optimized for the specific Cyclo(D-Ala-Val) derivative and the intended application. It is crucial to handle all radioactive materials in accordance with institutional and regulatory guidelines. The successful implementation of this protocol will enable researchers to utilize radiolabeled Cyclo(D-Ala-Val) as a valuable tool in drug discovery and development.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Cyclo(D-Ala-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery and development. Understanding the structure of these molecules is crucial for elucidating their function and mechanism of action. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful analytical technique for the structural characterization of CDPs. This application note provides a detailed protocol and fragmentation analysis of Cyclo(D-Ala-Val), a cyclic dipeptide composed of D-alanine and valine residues. The molecular weight of Cyclo(D-Ala-Val) is 170.21 g/mol .
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of protonated cyclic dipeptides in the gas phase, typically generated by electrospray ionization (ESI), follows characteristic pathways. Based on studies of similar aliphatic cyclic dipeptides such as cyclo(Ala-Ala) and cyclo(Val-Val), the fragmentation of the protonated molecule of Cyclo(D-Ala-Val) ([M+H]⁺) is expected to proceed through two primary neutral loss pathways:
-
Loss of Carbon Monoxide (CO): A common fragmentation route for cyclic peptides is the cleavage of a peptide bond followed by the loss of a CO molecule (28 Da).
-
Loss of Formamide (B127407) (HCONH₂): Another characteristic fragmentation involves the loss of a formamide molecule (45 Da).
The predicted quantitative data for the major fragment ions of Cyclo(D-Ala-Val) are summarized in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment Ion (m/z) | Neutral Loss |
| 171.11 | [M+H]⁺ | 171.11 | - |
| 171.11 | [M+H-CO]⁺ | 143.11 | 28.00 |
| 171.11 | [M+H-HCONH₂]⁺ | 126.10 | 45.01 |
Experimental Protocols
This section details the methodology for the mass spectrometry analysis of Cyclo(D-Ala-Val).
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of Cyclo(D-Ala-Val) and dissolve it in 1 mL of a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation of the analyte.
-
Sample Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a Q-TOF or Orbitrap instrument) is recommended for this analysis.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
Mass Range (Full Scan): m/z 50 - 500
ESI-MS/MS Parameters:
-
Precursor Ion Selection: Isolate the protonated molecule of Cyclo(D-Ala-Val) at m/z 171.11.
-
Collision Gas: Argon
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
Mass Range (Product Ion Scan): m/z 50 - 200
Visualizations
Fragmentation Pathway of Cyclo(D-Ala-Val)
Caption: Predicted fragmentation pathway of protonated Cyclo(D-Ala-Val).
Experimental Workflow for MS Analysis
Caption: Experimental workflow for the MS analysis of Cyclo(D-Ala-Val).
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(D-Ala-Val)
Welcome to the technical support center for the synthesis of Cyclo(D-Ala-Val). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cyclo(D-Ala-Val), presented in a question-and-answer format.
Question 1: Why is my final yield of Cyclo(D-Ala-Val) consistently low?
Answer: Low yield is a common issue in peptide cyclization. Several factors, from reaction conditions to the properties of the linear precursor, can be responsible.[1]
-
Issue: Inefficient Cyclization/Coupling: The energy barrier for the intramolecular cyclization may not be overcome, or the coupling reagent may be suboptimal for this specific dipeptide.[1]
-
Solution 1: Screen Coupling Reagents: The choice of coupling reagent is critical.[1] Phosphonium salt reagents like PyBOP or uronium/aminium salt reagents like HATU and HBTU are highly effective for challenging cyclizations.[1][2] HATU, in particular, is known for its high speed and ability to reduce epimerization.[1]
-
Solution 2: Optimize Temperature: Cautiously increasing the reaction temperature can improve cyclization rates.[1] However, be aware that excessive heat can increase the risk of racemization.[1]
-
Solution 3: Add an Auxiliary Agent: Additives like HOAt or HOBt can suppress side reactions and enhance coupling efficiency.[1]
-
-
Issue: Competing Intermolecular Reactions (Oligomerization): If the concentration of the linear peptide is too high, intermolecular reactions can occur, leading to the formation of linear or cyclic polymers instead of the desired monomeric cyclodipeptide.
-
Issue: Unfavorable Peptide Conformation: The linear D-Ala-Val precursor may adopt a conformation that is not favorable for cyclization.[1]
Below is a logical workflow for diagnosing and addressing low-yield issues.
Question 2: My product contains a significant amount of an impurity with the same mass, which is difficult to separate by HPLC. What could be the cause?
Answer: This is a classic sign of epimerization, a frequent problem in diketopiperazine synthesis where one of the chiral centers inverts.[4][5] In your case, you are likely forming Cyclo(L-Ala-Val) or Cyclo(D-Ala-D-Val), which are diastereomers of your target compound.
-
Cause: Racemization during Activation/Coupling: The α-carbon of an amino acid is susceptible to proton abstraction (epimerization) during the carboxyl group activation step, especially when strong bases or high temperatures are used.[6]
-
Solution 1: Choose an Appropriate Coupling Reagent: Some coupling reagents have a higher risk of inducing epimerization.[1] Reagents like COMU and those that utilize HOAt are known to suppress racemization effectively. While efficient, TPTU has been reported to cause a greater degree of epimerization.[1]
-
Solution 2: Minimize Base Exposure: If a base is required, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary (typically 2-4 equivalents).[1][6] Avoid stronger bases if possible.
-
Solution 3: Control Pre-activation Time: The activated amino acid is the species most prone to racemization.[6] Minimize the time between activation and the actual coupling reaction. In situ activation, where the coupling reagent is added directly to the mixture of peptide and amino acid, is often preferred.[6]
-
Solution 4: Use Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly shorten reaction times, which can help minimize the window for side reactions like epimerization.[4] Studies have shown this method can improve both yield and stereochemical integrity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the preferred general strategy for synthesizing Cyclo(D-Ala-Val)? A1: Solid-Phase Peptide Synthesis (SPPS) followed by a solution-phase cyclization is a robust and common method. The linear dipeptide (H-D-Ala-Val-OH) is first assembled on a solid support (resin). After cleavage from the resin, the linear precursor is cyclized in solution under high-dilution conditions.[7] An alternative is cyclative cleavage, where the cyclization and cleavage from the resin occur in the same step, which can be very efficient.[4]
Q2: Which coupling reagent should I start with for the cyclization step? A2: For a routine synthesis, HBTU is a reliable and cost-effective choice.[2] However, for optimizing yield and minimizing racemization, HATU is often preferred due to its higher reactivity.[1][2] If racemization remains an issue, switching to an oxyma-based reagent like COMU is an excellent strategy.
Q3: How do I monitor the progress of the coupling and cyclization reactions? A3: During solid-phase synthesis, the Kaiser test is a simple and effective colorimetric method to confirm the completion of each coupling step by detecting free primary amines.[6] For the solution-phase cyclization, reaction progress is best monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the linear precursor and the appearance of the cyclic product.
Q4: Does the D-amino acid (D-Ala) influence the cyclization efficiency? A4: Yes, and in a positive way. The presence of a D-amino acid can help the linear peptide backbone adopt a "turn-inducing" conformation, which pre-organizes the molecule for cyclization.[1] This can make the intramolecular reaction more favorable compared to a dipeptide containing two L-amino acids, potentially leading to higher yields.[1]
Quantitative Data Summary
Optimizing the cyclization step is crucial for maximizing the yield of Cyclo(D-Ala-Val). The choice of coupling reagent, solvent, and concentration are key parameters. The following table summarizes typical conditions and expected outcomes for diketopiperazine formation based on literature for similar cyclic peptides.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Coupling Reagent | HBTU / HOBt / DIPEA | HATU / HOAt / DIPEA | PyBOP / DIPEA | DCC / NMM |
| Equivalents (Reagent) | 1.2 | 1.2 | 1.2 | 1.1 |
| Solvent | DMF | DMF / DCM (1:1) | DCM | THF |
| Concentration | 1 mM | 0.5 mM | 1 mM | 10 mM |
| Temperature | Room Temp. | Room Temp. | 0 °C to Room Temp. | 0 °C |
| Reaction Time | 12-24 h | 4-12 h | 12-24 h | 48-72 h |
| Typical Yield Range | 40-60% | 60-85% | 50-75% | 30-50% |
| Racemization Risk | Low to Moderate | Low | Low | Moderate to High |
| Reference Notes | Standard, cost-effective method.[7] | Highly efficient, fast reaction.[1] | Good for sterically hindered couplings.[8] | Older method, higher racemization risk.[8] |
Note: Yields are illustrative and can vary significantly based on the purity of the linear precursor and precise reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-D-Ala-Val-OH
This protocol describes the synthesis of the linear peptide precursor using standard Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. 20.210.105.67 [20.210.105.67]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming aggregation of Cyclo(D-Ala-Val) in solution
Welcome to the technical support center for Cyclo(D-Ala-Val). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to the aggregation of Cyclo(D-Ala-Val) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Ala-Val) and why is its aggregation a concern?
Cyclo(D-Ala-Val) is a cyclic dipeptide, a class of molecules also known as diketopiperazines. Its structure consists of D-Alanine and L-Valine amino acid residues. Aggregation, or the self-association of these molecules, can lead to the formation of larger, often insoluble particles. This is a concern in experimental settings as it can lead to inaccurate concentration measurements, loss of biological activity, and artifacts in biophysical assays.
Q2: What are the primary factors that influence the aggregation of Cyclo(D-Ala-Val)?
Several factors can influence the aggregation of peptides and small molecules like Cyclo(D-Ala-Val) in solution. These include:
-
Concentration: Higher concentrations of the molecule increase the likelihood of intermolecular interactions and aggregation.
-
Solvent: The choice of solvent is critical. Cyclo(D-Ala-Val) may have limited solubility in purely aqueous solutions.
-
pH: The pH of the solution can affect the charge state of any ionizable groups, although for Cyclo(D-Ala-Val) this effect is likely minimal as it lacks easily ionizable side chains. Nevertheless, extreme pH values can influence the stability of the diketopiperazine ring.
-
Temperature: Temperature can affect solubility. For some compounds, increasing the temperature can enhance solubility, but for others, it may promote aggregation, especially if the process is entropically driven.
-
Ionic Strength: The concentration of salts in the solution can influence aggregation by modulating electrostatic interactions.[1]
-
Buffer Composition: The specific ions in the buffer can have different effects on the solubility and stability of the peptide.
Q3: What are the initial steps to dissolve my Cyclo(D-Ala-Val) sample?
For dissolving Cyclo(D-Ala-Val), which is expected to have some hydrophobic character, it is recommended to first try dissolving it in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[2] Once dissolved, this stock solution can be slowly diluted with the desired aqueous buffer to the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: How can I detect if my Cyclo(D-Ala-Val) solution has aggregates?
Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to visually check the solution for any cloudiness, turbidity, or visible precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can readily detect the presence of aggregates.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can separate aggregates from the monomeric form of the molecule. Reversed-phase HPLC (RP-HPLC) might show peak broadening or the appearance of new, earlier-eluting peaks corresponding to aggregates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in NMR spectra, such as line broadening, can indicate aggregation.
Troubleshooting Guide
Issue 1: Cyclo(D-Ala-Val) precipitates out of solution when preparing an aqueous stock.
-
Question: I am trying to dissolve Cyclo(D-Ala-Val) directly in my aqueous buffer (e.g., PBS), but it is not dissolving and forms a precipitate. What should I do?
-
Answer: Direct dissolution of hydrophobic or sparingly soluble cyclic peptides in aqueous buffers is often challenging. The following steps can help overcome this issue.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | Cyclo(D-Ala-Val) has a hydrophobic character due to the valine side chain, leading to poor solubility in water. | Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol.[2] Then, slowly add the stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing to achieve the desired final concentration. |
| High Final Concentration | The final concentration in the aqueous buffer exceeds the solubility limit of Cyclo(D-Ala-Val). | Reduce the final working concentration of Cyclo(D-Ala-Val). It is advisable to perform a solubility test with a small amount of the compound to determine its approximate solubility limit in your specific buffer. |
| Incorrect pH | Although Cyclo(D-Ala-Val) does not have readily ionizable side chains, extreme pH values might affect its stability and solubility. | Test the solubility in a range of pH values (e.g., pH 5-8) to identify the optimal condition for your experiment, while considering the stability of the compound and the requirements of your assay. |
Issue 2: My Cyclo(D-Ala-Val) solution appears cloudy or shows an increase in light scattering over time.
-
Question: My solution was initially clear, but after some time at room temperature or 4°C, it has become cloudy. What is happening and how can I prevent it?
-
Answer: This delayed precipitation or aggregation is a common issue and can be addressed by modifying the solution conditions.
| Potential Cause | Explanation | Recommended Solution |
| Slow Aggregation Kinetics | The molecule may be supersaturated and is slowly aggregating over time to reach a thermodynamic equilibrium. | Lower the working concentration of Cyclo(D-Ala-Val). If possible for your experimental design, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the buffer to improve solubility and prevent aggregation. |
| Inappropriate Storage Conditions | Freeze-thaw cycles or prolonged storage at suboptimal temperatures can promote aggregation. | Once reconstituted in an organic solvent, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is often best to prepare them fresh before each experiment. |
| Interaction with Container Surfaces | The molecule may be adsorbing to the surface of the storage container, which can act as a nucleation site for aggregation. | Use low-protein-binding microcentrifuge tubes or glassware to minimize surface interactions. |
| Buffer Composition | Certain salts or buffer components might be promoting aggregation. | Try different buffer systems. Sometimes, adjusting the ionic strength by increasing or decreasing the salt concentration can help.[1] The addition of excipients like arginine (e.g., 50-100 mM) has been shown to reduce peptide aggregation. |
Quantitative Data: Solubility of Related Cyclic Dipeptides
| Cyclic Dipeptide | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |
| Cyclo(Phe-Phe) | 294.35 | DMSO | 1.25 mg/mL (with heating)[1] |
| Ethanol, Methanol | Soluble[2] | ||
| Cyclo(L-Phe-L-Pro) | 244.29 | Water | >36.6 µg/mL[6] |
| Cyclo(His-Pro) | 234.25 | Water | Soluble[7] |
| Cyclo(Leu-Gly) | 170.21 | - | Known to enhance the solubility of other active pharmaceutical ingredients.[8] |
This data is for illustrative purposes and the solubility of Cyclo(D-Ala-Val) may differ.
Experimental Protocols
Protocol 1: Solubility Assessment of Cyclo(D-Ala-Val)
This protocol outlines a method to determine the approximate solubility of Cyclo(D-Ala-Val) in a specific buffer.
-
Preparation of Saturated Solutions:
-
Add an excess amount of Cyclo(D-Ala-Val) powder to a series of microcentrifuge tubes.
-
To each tube, add a known volume (e.g., 1 mL) of the test buffer (e.g., PBS, Tris, etc.).
-
Include tubes with different pH values or with potential solubilizing agents (e.g., 0.05% Tween-20, 50 mM Arginine).
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C) for 24 hours with constant agitation (e.g., on a rotator or shaker) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Soluble Fraction:
-
Carefully collect the supernatant without disturbing the pellet.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine the concentration of Cyclo(D-Ala-Val) in the supernatant using a suitable analytical method, such as RP-HPLC with a standard curve or UV-Vis spectroscopy if the compound has a chromophore.
-
-
Data Analysis:
-
The determined concentration represents the equilibrium solubility of Cyclo(D-Ala-Val) under the tested conditions.
-
Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size of particles in a solution.
-
Sample Preparation:
-
Prepare the Cyclo(D-Ala-Val) solution in the desired buffer. It is critical that the buffer is filtered through a 0.22 µm filter to remove any dust or extraneous particles.
-
The sample concentration should be within the instrument's recommended range.
-
Transfer the solution to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature to the desired value (e.g., 25°C).
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Perform the measurement. The instrument will illuminate the sample with a laser and analyze the scattered light intensity fluctuations over time.
-
-
Data Analysis:
-
The instrument's software will generate a particle size distribution report.
-
Monomeric Cyclo(D-Ala-Val) should appear as a single, narrow peak at a small hydrodynamic radius.
-
The presence of larger species will be indicated by the appearance of additional peaks at larger sizes or an increase in the polydispersity index (PDI).
-
Protocol 3: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic size.
-
System Preparation:
-
Equilibrate a suitable SEC-HPLC column with the mobile phase (the same buffer in which the sample is dissolved) until a stable baseline is achieved.
-
The column should have a pore size appropriate for separating small molecules and their aggregates.
-
-
Sample Preparation:
-
Prepare the Cyclo(D-Ala-Val) solution in the mobile phase buffer.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject a known volume of the sample onto the column.
-
Run the separation isocratically.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Monomeric Cyclo(D-Ala-Val) will elute as a single peak at a specific retention time.
-
Aggregates, being larger, will elute earlier than the monomeric species. The presence of peaks at shorter retention times is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for Cyclo(D-Ala-Val) aggregation.
Caption: Putative aggregation pathway for Cyclo(D-Ala-Val).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Cleavage of Cyclo(D-Ala-Val) from Resin
Welcome to the technical support center for the optimization of Cyclo(D-Ala-Val) cleavage from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a high-yield and pure product.
Troubleshooting Guide
Encountering issues during the cleavage of your cyclic dipeptide is a common challenge in solid-phase peptide synthesis. The following table outlines potential problems, their probable causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclo(D-Ala-Val) | 1. Incomplete Diketopiperazine Formation: The linear dipeptide (D-Ala-Val) was cleaved before cyclization could occur. This is more common on highly acid-labile resins like 2-chlorotrityl (2-CTC) resin.[1][2][3] 2. Premature Cleavage: The linkage to the resin is too labile to the conditions used for Fmoc deprotection, leading to loss of the dipeptide from the resin. 3. Suboptimal Cleavage Cocktail: The concentration of Trifluoroacetic Acid (TFA) may be insufficient for efficient cleavage from the resin.[4][5] 4. Insufficient Cleavage Time/Temperature: The cleavage reaction may not have gone to completion. | 1. Optimize Resin Choice: Utilize a resin more conducive to diketopiperazine formation, such as Wang resin, which is more stable to the basic conditions of Fmoc deprotection.[5] 2. Modify Deprotection Conditions: For sensitive resins, consider milder Fmoc deprotection conditions, such as using 2% DBU and 5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF.[2][3] 3. Adjust TFA Concentration: For Wang resin, a higher concentration of TFA (e.g., 50-95% in Dichloromethane - DCM) is typically required for efficient cleavage.[4][5] For 2-CTC resin, a much lower concentration of TFA (1-2% in DCM) is usually sufficient.[6] 4. Increase Reaction Time/Temperature: Extend the cleavage time to 2-3 hours at room temperature and ensure the resin is adequately agitated.[7] A small-scale trial cleavage is recommended to determine optimal conditions. |
| Presence of Linear Dipeptide (D-Ala-Val) Impurity | 1. Direct Cleavage Competes with Cyclization: On acid-labile resins, the linear peptide may be cleaved by the acidic conditions before cyclization is complete. 2. Hydrolysis of Cyclo(D-Ala-Val): The cyclic dipeptide, once cleaved, may be susceptible to hydrolysis back to the linear form in the acidic cleavage cocktail, especially with prolonged exposure. | 1. Promote On-Resin Cyclization: After removal of the N-terminal Fmoc group from the dipeptide, allow for an extended reaction time in a neutral or slightly basic environment to encourage intramolecular cyclization before introducing the acidic cleavage cocktail. 2. Minimize Cleavage Time: Use the shortest effective cleavage time to reduce the risk of product degradation. Monitor the cleavage progress to determine the optimal time point for filtration. |
| Side-Chain Alkylation or Other Adducts | 1. Reactive Cations: During TFA cleavage, reactive carbocations are generated from the resin linker and any remaining protecting groups, which can lead to side reactions.[6][7] 2. Inadequate Scavengers: The cleavage cocktail may lack the appropriate scavengers to trap these reactive species. | 1. Use a Scavenger Cocktail: Always include scavengers in your TFA cleavage mixture. A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6][7] TIS is a general scavenger for carbocations. 2. Perform a Trial Cleavage: A small-scale trial cleavage can help identify the presence of side products and allow for the optimization of the scavenger cocktail before committing the entire batch of resin. |
| Difficulty in Product Precipitation/Isolation | 1. High Solubility in Ether: The cyclic dipeptide may have some solubility in the precipitation solvent (e.g., cold diethyl ether). 2. Insufficient Concentration: The volume of the cleavage solution may be too large, preventing effective precipitation. | 1. Concentrate the Filtrate: After cleavage and filtration, carefully concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation before adding cold ether. 2. Thorough Chilling: Ensure the ether and the peptide solution are thoroughly chilled to minimize solubility. Storing at 4°C for several hours may improve precipitation.[4] |
Frequently Asked Questions (FAQs)
Q1: Which resin is best for the synthesis and cleavage of Cyclo(D-Ala-Val)?
For the intentional synthesis of a cyclic dipeptide (a diketopiperazine), a Wang resin is generally preferred.[5] This is because the ester linkage to the Wang resin is relatively stable to the basic conditions required for Fmoc-deprotection, allowing the linear dipeptide to remain on the resin. The subsequent cyclization to form the diketopiperazine is then followed by cleavage with a strong acidic solution, typically containing a high concentration of TFA.[4][5]
In contrast, highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are often used to prevent diketopiperazine formation in linear peptide synthesis.[1] Cleavage from 2-CTC resin can be achieved with very mild acidic conditions (e.g., 1-2% TFA in DCM), which may lead to the cleavage of the linear dipeptide before it has a chance to cyclize.[6][8]
Q2: What is the optimal TFA cleavage cocktail for releasing Cyclo(D-Ala-Val) from Wang resin?
A standard and effective cleavage cocktail for cleaving peptides from Wang resin is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v) .[6][7]
-
TFA (Trifluoroacetic Acid): The strong acid that cleaves the ester linkage between the cyclic dipeptide and the resin.
-
TIS (Triisopropylsilane): A scavenger that traps reactive carbocations generated during cleavage, preventing side reactions.
-
Water: Helps to suppress certain side reactions.
Q3: How can I promote the formation of the cyclic dipeptide on the resin before cleavage?
The formation of the diketopiperazine is a critical step. After the final Fmoc deprotection of the N-terminal D-alanine, the free amine of the D-alanine attacks the ester linkage of the valine to the resin, leading to cyclization and release from the resin. To promote this:
-
Ensure Complete Fmoc Deprotection: Use standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) to fully expose the N-terminal amine of D-alanine.
-
Allow for Cyclization Time: After Fmoc deprotection and washing, you can allow the resin to be gently agitated in a neutral solvent like DCM or DMF for a period of time (e.g., 1-2 hours) to encourage the intramolecular cyclization to occur on the resin before introducing the cleavage cocktail.
Q4: What are the expected side products during the cleavage of Cyclo(D-Ala-Val) and how can I avoid them?
The primary side products to be aware of are:
-
Linear Dipeptide (D-Ala-Val): This can arise from premature cleavage before cyclization or hydrolysis of the cyclic product. To minimize this, use a resin that is stable to the deprotection conditions (like Wang resin) and keep the cleavage time as short as possible.
-
Alkylated Products: Reactive species generated during cleavage can modify the product. The use of scavengers like TIS is crucial to prevent this.[6][7]
Q5: Is it possible to cleave the cyclic dipeptide from the resin without using a strong acid like TFA?
While TFA is the most common reagent for cleavage from Wang resin, alternative methods exist for other types of resins. For instance, peptides can be cleaved from photolabile resins using UV light. However, for standard resins like Wang, strong acidolysis is the established method.
Experimental Protocols
Protocol 1: On-Resin Cyclization and Cleavage of Cyclo(D-Ala-Val) from Wang Resin
This protocol outlines the synthesis of the linear dipeptide on Wang resin, followed by on-resin cyclization and subsequent cleavage.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-D-Ala-OH
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the valine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
D-Alanine Coupling: Couple Fmoc-D-Ala-OH to the deprotected valine on the resin using standard coupling procedures (e.g., HBTU/DIPEA in DMF). Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the Fmoc group from the D-alanine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
On-Resin Cyclization: At this stage, the linear dipeptide with a free N-terminus is attached to the resin. The cyclization to form the diketopiperazine will occur spontaneously. To ensure completion, the resin can be gently agitated in DMF at room temperature for 2-4 hours.
-
Resin Preparation for Cleavage: Wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the freshly prepared cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the dry resin (approximately 10 mL per gram of resin).[9]
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[4]
-
Product Collection: Filter the cleavage solution containing the Cyclo(D-Ala-Val) into a collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the cyclic dipeptide.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold ether. Dry the purified Cyclo(D-Ala-Val) under vacuum.
Data Presentation
While specific quantitative data for the cleavage of Cyclo(D-Ala-Val) is not extensively reported in the literature, the following table provides a general comparison of cleavage conditions for different resins. The yields for cyclic dipeptides are generally high when the cyclization is successful.
| Resin Type | Cleavage Reagent | Typical Conditions | Expected Outcome for Cyclo(D-Ala-Val) |
| Wang Resin | 50-95% TFA in DCM | 1-3 hours at room temperature | Recommended. Promotes on-resin cyclization followed by efficient cleavage. High yields of the cyclic product are expected.[4][5] |
| 2-Chlorotrityl (2-CTC) Resin | 1-2% TFA in DCM or 20% HFIP in DCM | 30-60 minutes at room temperature | Not Recommended. High risk of cleaving the linear dipeptide before cyclization can occur, leading to low yields of the desired cyclic product.[1][6][10] |
| Rink Amide Resin | 95% TFA with scavengers | 2-4 hours at room temperature | Can be used, but the cleavage conditions are harsh and may not offer advantages over Wang resin for this specific application.[7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and cleavage of Cyclo(D-Ala-Val).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield of Cyclo(D-Ala-Val).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
Troubleshooting low cyclization efficiency of linear D-Ala-Val
Technical Support Center: Peptide Cyclization
Welcome to the technical support center for peptide synthesis and cyclization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) focused on the cyclization of linear peptides, with a specific emphasis on challenging sequences such as D-Ala-Val.
Troubleshooting Guide: Low Cyclization Efficiency of Linear D-Ala-Val
This guide addresses the most common challenges encountered when cyclizing the linear dipeptide D-Ala-Val and provides systematic approaches to overcome them.
My cyclization reaction is resulting in a low yield of the desired cyclic D-Ala-Val. What are the potential causes and how can I improve the efficiency?
Low cyclization yield is a frequent issue, often stemming from a combination of factors including reaction kinetics, peptide conformation, and reaction conditions.[1] The presence of Valine, a sterically hindered amino acid, can also impede the reaction.[2][3] Below are the primary causes and corresponding solutions.
1. Unfavorable Peptide Conformation: The linear D-Ala-Val precursor may adopt a conformation that is not conducive to intramolecular cyclization, making the ring-closing process entropically unfavorable.[2][4]
-
Solution: The inclusion of a D-amino acid, such as D-Alanine, is a known strategy to induce a turn-like conformation that brings the N- and C-termini into proximity, which should theoretically favor cyclization.[1][2] However, the solvent environment plays a crucial role. Experiment with different solvents to find one that promotes a pre-cyclization conformation.
2. Competing Intermolecular Reactions (Oligomerization): At high concentrations, linear peptide chains are more likely to react with each other (intermolecularly) to form dimers, trimers, and higher-order oligomers, rather than cyclizing (intramolecularly).[1][5]
-
Solution: Employ high-dilution conditions. The optimal concentration is typically in the range of 0.1-1 mM.[1] This can be achieved by the slow addition of the linear peptide solution to the reaction vessel containing the coupling reagents using a syringe pump. On-resin cyclization can also mitigate oligomerization due to the pseudo-dilution effect.[4][5]
3. Inefficient Activation of the Carboxylic Acid: The coupling reagent used may not be sufficiently reactive to efficiently activate the C-terminal carboxyl group of Valine, especially given the potential for steric hindrance.
-
Solution: Screen a variety of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU) or uronium/aminium salts (e.g., HATU, HCTU) are generally more effective than carbodiimides (e.g., DIC, EDC) for challenging cyclizations.[1] The addition of an auxiliary agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance coupling efficiency and suppress side reactions.[1]
4. Suboptimal Reaction Conditions: Factors such as temperature and solvent can significantly impact the reaction rate and overall yield.
-
Solution:
-
Temperature: While higher temperatures can increase the risk of epimerization, cautiously increasing the reaction temperature may improve the yield for slow reactions.[1]
-
Solvent: The choice of solvent affects both the solubility of the peptide and its conformation. Screen solvents such as DMF, DCM, or mixtures like DMF/dioxane.[1]
-
Below is a diagram illustrating the general troubleshooting workflow for low cyclization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for cyclizing D-Ala-Val?
For challenging cyclizations, including those with sterically hindered residues like Valine, high-efficiency coupling reagents are recommended. While there is no single "best" reagent for all conditions, some are consistently more effective than others.
| Coupling Reagent Class | Examples | Characteristics |
| Phosphonium Salts | PyBOP, HBTU | Generally very effective and fast-acting. |
| Uronium/Aminium Salts | HATU, HCTU | Highly efficient, often considered the gold standard for difficult couplings.[1] |
| Carbodiimides | DIC, EDC | Cost-effective, but may require additives like HOBt or HOAt to improve efficiency and reduce the risk of epimerization.[1] |
It is advisable to screen a few options to determine the optimal reagent for your specific reaction conditions.
Q2: How does peptide concentration affect the efficiency of cyclization versus dimerization?
The concentration of the linear peptide is a critical parameter that governs the competition between the desired intramolecular cyclization and the undesired intermolecular oligomerization.
-
High Concentration: Favors intermolecular reactions, leading to the formation of dimers and higher molecular weight byproducts.
-
Low Concentration (High Dilution): Favors the intramolecular reaction, leading to a higher yield of the cyclic monomer. The principle is to ensure that a linear peptide is more likely to encounter its own reactive tail than another peptide molecule.
The relationship can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
Technical Support Center: Side Product Formation in Diketopiperazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the formation of side products during diketopiperazine (DKP) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is its formation sometimes considered a side reaction?
A1: A 2,5-diketopiperazine is a six-membered ring formed from the cyclization of a dipeptide. While DKPs are a class of compounds with their own biological activities, their formation is often an undesired side reaction during solid-phase peptide synthesis (SPPS), as it leads to the cleavage of the growing peptide chain from the resin support. This results in a reduced yield of the target peptide and the generation of deletion impurities.[1][2][3]
Q2: What is the primary mechanism of DKP formation as a side product in peptide synthesis?
A2: The formation of DKP as a side product occurs through an intramolecular nucleophilic attack of the N-terminal amino group of a dipeptidyl-resin on the ester linkage to the solid support. This cyclization reaction releases the dipeptide as a stable DKP molecule, leaving a hydroxyl group on the resin, which can then be acylated by the next amino acid, leading to a deletion impurity where the first two amino acids are missing.[1][2][3]
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: Peptide sequences containing proline or glycine (B1666218) are particularly prone to DKP formation.[2] Proline's cyclic structure pre-disposes the peptide backbone to a cis-amide bond conformation, which facilitates the cyclization reaction. Dipeptides with a C-terminal proline are especially susceptible.
Q4: What reaction conditions promote the formation of DKPs as side products?
A4: Several factors can promote DKP formation:
-
Basic Conditions: The basic conditions used for Fmoc-deprotection in SPPS, typically with piperidine (B6355638), can catalyze DKP formation.[1][2]
-
Elevated Temperatures: Higher temperatures during coupling or deprotection steps can increase the rate of this side reaction.[1]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage.[4]
-
Solvent: The choice of solvent can influence the stability of the peptide-resin linkage.[5][6]
Q5: What is "traceless" DKP formation?
A5: "Traceless" DKP formation refers to the cleavage of the C-terminal dipeptide from the resin as a DKP. This results in a lower yield of the final peptide product, but since the DKP is washed away, it doesn't appear as an impurity in the final cleaved peptide mixture, making it difficult to detect without analyzing the resin or wash solutions.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide and presence of a deletion impurity missing the first two amino acids. | High level of DKP formation during the addition of the third amino acid. | 1. Optimize Fmoc-Deprotection: Use a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, instead of 20% piperidine in DMF. Reduce deprotection time and temperature.[1][7][8] 2. Change Resin: If using Wang resin, consider switching to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress DKP formation.[3] 3. Use Dipeptide Building Blocks: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.[2] |
| Unexpectedly low yield with no obvious major impurities in the final product. | "Traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin. | 1. Analyze Resin Supernatant: Use LC-MS to analyze the piperidine and wash solutions after the deprotection of the second amino acid to detect the presence of the cleaved DKP.[9] 2. Implement Optimized Protocols: Proactively use strategies to minimize DKP formation, such as optimized deprotection conditions or the use of 2-CTC resin, especially for susceptible sequences.[1][3][7][8] |
| Epimerization of amino acids in the DKP side product. | Racemization can occur during the cyclization process, especially under harsh basic or thermal conditions. | 1. Milder Conditions: Employ milder reaction conditions (lower temperature, less harsh base) for both the primary synthesis and during any steps where DKP formation is a risk. 2. Chiral Analysis: Use chiral chromatography to analyze the stereochemical purity of any formed DKP side products to assess the extent of epimerization. |
Quantitative Data on DKP Formation
The extent of DKP formation is highly dependent on the reaction conditions. The following table summarizes the percentage of DKP formation observed under different Fmoc-deprotection conditions for a susceptible peptide sequence on a 2-chlorotrityl resin.
| Deprotection Cocktail | Solvent | Total DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF | < 4.0 |
| 5% Piperazine | NMP | < 4.0 |
| 2% DBU / 5% Piperazine | NMP | 3.6 |
Data sourced from a study on a DKP-susceptible sequence.[1]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Protocol Prone to DKP Formation
This protocol outlines a standard procedure that is susceptible to DKP formation, especially with sequences containing C-terminal proline.
-
Resin Swelling: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin using a standard coupling reagent like DIC/Oxyma in DMF for 2 hours.
-
Fmoc Deprotection (Standard):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using DIC/Oxyma in DMF for 2 hours.
-
Fmoc Deprotection (Critical Step for DKP formation):
-
Treat the dipeptidyl-resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes. It is at this stage that significant DKP formation can occur.
-
-
Continue Peptide Synthesis: Proceed with coupling the third amino acid and subsequent residues.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product by HPLC and LC-MS.
Protocol 2: Optimized Fmoc-SPPS Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin Selection and Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM, followed by washing with DMF.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin using DIPEA in DCM.
-
Fmoc Deprotection (Optimized):
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.
-
Treat the resin with the optimized deprotection solution for 5 minutes.
-
Drain and repeat the treatment with the same solution for 10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (at least 5 times) to remove residual deprotection reagents.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using DIC/Oxyma in DMF for 2 hours.
-
Fmoc Deprotection (Optimized): Repeat step 3.
-
Continue Peptide Synthesis: Proceed with the synthesis.
-
Cleavage and Analysis: Cleave the peptide and analyze by HPLC and LC-MS, comparing the results with the standard protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Cyclo(D-Ala-Val) for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Cyclo(D-Ala-Val) during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Ala-Val) and why is its solubility a concern?
Cyclo(D-Ala-Val) is a cyclic dipeptide, also known as a 2,5-diketopiperazine.[1] These molecules are of interest in various research fields, including drug discovery.[2] Due to its chemical structure, which includes hydrophobic amino acid residues (Alanine and Valine), Cyclo(D-Ala-Val) is predicted to have low aqueous solubility. Poor solubility can lead to inaccurate concentrations in stock solutions and assay variability, ultimately affecting experimental results.[3]
Q2: What is the recommended first step for dissolving Cyclo(D-Ala-Val)?
For a neutral and hydrophobic peptide like Cyclo(D-Ala-Val), the recommended initial approach is to attempt dissolution in a small amount of a biocompatible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4][5] Once fully dissolved in the organic solvent, the solution can then be slowly diluted with the desired aqueous buffer to the final working concentration.[6] It is crucial to test the solubility with a small amount of the peptide first to avoid wasting the entire sample.[7][8]
Q3: What concentration of DMSO is safe for cell-based assays?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.5% DMSO is widely considered safe for most cell lines, and in some cases, up to 1% may be tolerated.[5] However, for sensitive or primary cell cultures, it is advisable to keep the DMSO concentration below 0.1%.[5] Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My Cyclo(D-Ala-Val) solution in DMSO/buffer became cloudy upon dilution. What should I do?
Cloudiness or precipitation upon dilution indicates that the solubility limit of Cyclo(D-Ala-Val) in the final solvent mixture has been exceeded.[5] If this occurs, you can try preparing a new solution at a lower final concentration. Alternatively, you may need to explore other solubilization methods, such as using a different co-solvent or employing solubility enhancers like cyclodextrins.
Q5: Are there alternatives to DMSO for solubilizing Cyclo(D-Ala-Val)?
Yes, other organic solvents like dimethylformamide (DMF) or ethanol (B145695) can be used.[8][9] However, DMF can be more cytotoxic than DMSO and is often not recommended for cell-based assays.[9] Ethanol is another option, but its effectiveness for highly hydrophobic compounds may be lower than DMSO. The choice of solvent should always be guided by the compatibility with your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when preparing Cyclo(D-Ala-Val) solutions for assays.
Problem 1: Lyophilized Cyclo(D-Ala-Val) powder does not dissolve in aqueous buffer.
-
Cause: Cyclo(D-Ala-Val) is a hydrophobic molecule with inherently low solubility in aqueous solutions.
-
Solution:
-
Use of a Co-solvent: The primary recommendation is to first dissolve the peptide in a minimal volume of an organic co-solvent like DMSO. Once dissolved, slowly add the aqueous buffer to the peptide solution dropwise while vortexing or stirring.[6]
-
Physical Aids: Sonication or gentle warming (e.g., to 37°C) can help to break down aggregates and increase the rate of dissolution.[7][8] However, avoid excessive heating, which could degrade the peptide.
-
Problem 2: The peptide dissolves in organic solvent but precipitates when diluted with aqueous buffer.
-
Cause: The final concentration of the peptide in the aqueous/organic mixture is above its solubility limit.
-
Solution:
-
Lower the Final Concentration: Prepare a new stock solution or dilute the existing stock to achieve a lower final concentration in the assay medium.
-
Increase the Percentage of Co-solvent: If your assay can tolerate a higher concentration of the organic solvent, you can try increasing its proportion in the final solution. Remember to always run a vehicle control to account for solvent effects.
-
Use Solubility Enhancers: Consider using cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.[10]
-
Problem 3: Formation of a gel-like substance upon attempting to dissolve the peptide.
-
Cause: Some peptides, particularly at high concentrations, can form intermolecular hydrogen bonds, leading to the formation of gels.[11]
-
Solution:
-
Initial Dissolution in Strong Organic Solvent: Dissolve the peptide completely in a strong organic solvent like 100% DMSO before slow dilution with the aqueous buffer.[11]
-
pH Adjustment: Although Cyclo(D-Ala-Val) is neutral, slight adjustments in the pH of the aqueous buffer (if permissible for the assay) might help disrupt hydrogen bonding.
-
Experimental Protocols
Protocol 1: Preparation of a Cyclo(D-Ala-Val) Stock Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a stock solution of a hydrophobic peptide for in vitro assays.
-
Preparation:
-
Allow the vial of lyophilized Cyclo(D-Ala-Val) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution:
-
Add a small, precise volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the vial gently until the peptide is completely dissolved. A clear solution should be obtained. Sonication can be used to aid dissolution if necessary.[12]
-
-
Dilution to Working Concentration:
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your pre-warmed aqueous assay buffer while gently stirring.[12]
-
Ensure the final concentration of DMSO in your assay is as low as possible and does not exceed the tolerance level of your experimental system (typically ≤0.5%).[5]
-
-
Storage:
-
Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for increasing the aqueous solubility of Cyclo(D-Ala-Val) using a cyclodextrin (B1172386).
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM). The concentration may need to be optimized based on the required solubility enhancement.
-
-
Complexation:
-
Add the HP-β-CD solution directly to the lyophilized Cyclo(D-Ala-Val).
-
Alternatively, create a concentrated slurry of Cyclo(D-Ala-Val) in a small amount of buffer and then add the HP-β-CD solution.
-
Incubate the mixture, typically with stirring or shaking, for a period ranging from a few hours to overnight at room temperature to allow for the formation of the inclusion complex.
-
-
Clarification and Use:
-
After incubation, centrifuge the solution at high speed to pellet any undissolved peptide.
-
Carefully collect the supernatant, which contains the solubilized Cyclo(D-Ala-Val)-cyclodextrin complex.
-
The concentration of the solubilized peptide should be determined spectrophotometrically or by another appropriate analytical method.
-
This solution can then be used in your assay. Remember to include a control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself.
-
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Cyclo(L-Pro-L-Val) | PBS (pH 7.2) | 3 mg/mL[13] |
Note: This data is for a different, though related, compound and should be used as an approximate guideline only. Experimental determination of solubility for Cyclo(D-Ala-Val) is highly recommended.
Visualizations
Caption: Workflow for Solubilizing Cyclo(D-Ala-Val) using a Co-solvent.
Caption: Troubleshooting Logic for Cyclo(D-Ala-Val) Solubility Issues.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. biocat.com [biocat.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Peptide-Appended Permethylated β-Cyclodextrins with Hydrophilic and Hydrophobic Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Cyclo(D-Ala-Val) Purity Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purity analysis of Cyclo(D-Ala-Val).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Cyclo(D-Ala-Val)?
A1: A good starting point for analyzing small, hydrophobic cyclic dipeptides like Cyclo(D-Ala-Val) is a reversed-phase (RP) HPLC method. Begin with a C18 column and a simple gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA). A scouting gradient, such as 5-95% ACN over 20-30 minutes, is recommended to determine the approximate elution time of the analyte.
Q2: My Cyclo(D-Ala-Val) peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing in HPLC for cyclic peptides is often caused by secondary interactions with the stationary phase, particularly with free silanol (B1196071) groups on the silica (B1680970) support. Here are some common causes and solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the peptide, causing tailing. Using an end-capped C18 column or adding a competitive base, like a small amount of triethylamine (B128534) (TEA), to the mobile phase can mitigate this.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable groups in your analyte or impurities, it can lead to poor peak shape. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa. For small neutral peptides, this is less of a concern.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I am seeing a peak that is very close to my main Cyclo(D-Ala-Val) peak. How can I improve the resolution?
A3: Improving resolution between closely eluting peaks requires optimizing several parameters:
-
Gradient Steepness: A shallower gradient around the elution point of your analyte will increase the separation time between peaks, often improving resolution.[1] Once you have an approximate retention time from a scouting run, you can "flatten" the gradient in that region.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation and may improve resolution.
-
Column Chemistry: If gradient optimization is insufficient, consider trying a different stationary phase. A phenyl-hexyl or a C8 column can offer different selectivity compared to a C18.
-
Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation.
Q4: What are the likely impurities I might encounter in my Cyclo(D-Ala-Val) sample?
A4: Impurities can originate from the synthesis process or from degradation. Common impurities include:
-
Linear Dipeptide (D-Ala-Val or Val-D-Ala): Incomplete cyclization during synthesis can leave the linear dipeptide precursor.[2]
-
Diastereomers (e.g., Cyclo(L-Ala-Val)): If the starting materials are not enantiomerically pure, diastereomers of the cyclic dipeptide may be present.[3]
-
Hydrolysis Products: The cyclic dipeptide can hydrolyze back to the linear form under acidic or basic conditions.[4]
-
Synthesis-Related Impurities: Depending on the synthesis method (e.g., solid-phase peptide synthesis), you may see deletion sequences, protecting group adducts, or byproducts from coupling reagents.[5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Cyclo(D-Ala-Val).
| Problem | Potential Cause | Suggested Solution |
| Peak Fronting | 1. Column Overload2. Incompatible Injection Solvent | 1. Dilute the sample or reduce injection volume.2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Splitting or Shoulders | 1. Column Void or Contamination2. Co-eluting Impurity | 1. Backflush the column. If the problem persists, replace the column.2. Optimize the gradient to improve separation (see FAQ Q3). |
| Broad Peaks | 1. High Extra-Column Volume2. Slow Gradient | 1. Use shorter, narrower ID tubing between the column and detector.2. Increase the gradient steepness (if resolution allows). |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration2. Fluctuating Column Temperature3. Mobile Phase Composition Change | 1. Increase the equilibration time between runs.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure proper mixing/degassing. |
| Baseline Noise or Drift | 1. Air Bubbles in the System2. Contaminated Mobile Phase or Detector Cell | 1. Degas the mobile phase and purge the pump.2. Use fresh, HPLC-grade solvents. Flush the detector cell. |
Experimental Protocols
Protocol 1: Initial Scouting Gradient for Cyclo(D-Ala-Val) Purity
This protocol is designed to determine the approximate retention time of Cyclo(D-Ala-Val) and identify the presence of major impurities.
1. HPLC System and Column:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Sample Concentration | ~0.5 mg/mL in Mobile Phase A |
4. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
Protocol 2: Optimized Gradient for Improved Resolution
This protocol is designed to enhance the separation of Cyclo(D-Ala-Val) from closely eluting impurities, based on the results from the scouting run. Let's assume the scouting run showed the peak of interest eluting at 15 minutes, which corresponds to approximately 40% Mobile Phase B.
1. HPLC System and Column:
-
Same as Protocol 1.
2. Mobile Phase Preparation:
-
Same as Protocol 1.
3. Chromatographic Conditions:
-
Same as Protocol 1.
4. Optimized Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 50 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
Visual Workflows
Caption: A logical workflow for HPLC method development and troubleshooting.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. omizzur.com [omizzur.com]
- 7. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(D-Ala-Val) stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(D-Ala-Val) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Cyclo(D-Ala-Val) in aqueous solutions?
Cyclo(D-Ala-Val), a diketopiperazine (DKP), is generally stable in aqueous solutions at a pH range of 3 to 8.[1] Outside of this pH range, it is susceptible to hydrolysis, which involves the opening of the DKP ring to form the linear dipeptides, D-Alanyl-L-Valine and L-Valyl-D-Alanine. Extreme acidic or basic conditions will accelerate this degradation.
Q2: What are the primary degradation pathways for Cyclo(D-Ala-Val)?
The primary degradation pathway for Cyclo(D-Ala-Val) in aqueous solutions is hydrolysis of the two amide bonds in the diketopiperazine ring. This process is catalyzed by both acid and base. Under strongly acidic or basic conditions, the resulting linear dipeptide can be further hydrolyzed into its constituent amino acids, D-alanine and L-valine. Another potential degradation pathway, especially under certain conditions, is epimerization at the alpha-carbons of the amino acid residues.
Q3: How does temperature affect the stability of Cyclo(D-Ala-Val)?
As with most chemical reactions, the rate of degradation of Cyclo(D-Ala-Val) increases with temperature. For long-term storage of solutions, it is recommended to keep them at low temperatures, such as 2-8°C or frozen at -20°C to -80°C, to minimize degradation.[2]
Q4: Is Cyclo(D-Ala-Val) stable in organic solvents?
Cyclo(D-Ala-Val) is expected to be more stable in aprotic organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) (ACN) compared to aqueous solutions, as water is a reactant in the primary degradation pathway (hydrolysis). However, the presence of trace amounts of water or acidic/basic impurities in the organic solvent can still lead to degradation over time. Protic solvents like methanol (B129727) and ethanol (B145695) may participate in solvolysis reactions, though typically at a slower rate than hydrolysis.
Q5: What are the best practices for storing Cyclo(D-Ala-Val)?
-
Solid Form: Lyophilized powder is the most stable form and should be stored in a cool, dry, and dark place, preferably at -20°C or below in a tightly sealed container with a desiccant.[3]
-
In Solution: For optimal stability, prepare solutions fresh. If storage is necessary, dissolve Cyclo(D-Ala-Val) in an appropriate sterile buffer (pH 5-6) or a dry, aprotic organic solvent.[2] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly low concentration of Cyclo(D-Ala-Val) in an aqueous solution. | 1. Hydrolysis due to improper pH: The pH of the solution may be outside the stable range of 3-8.[1] 2. High storage temperature: Elevated temperatures accelerate degradation.[2] 3. Microbial contamination: Microorganisms can metabolize the compound. | 1. Measure the pH of your solution and adjust to a neutral or slightly acidic pH (5-7) using a suitable buffer. 2. Store stock solutions and samples at recommended low temperatures (e.g., -20°C). 3. Use sterile solvents and proper aseptic techniques when preparing solutions. Consider filtration through a 0.22 µm filter.[2] |
| Appearance of new peaks in HPLC analysis over time. | 1. Degradation Products: The new peaks are likely the linear dipeptide hydrolysis products (D-Ala-Val and Val-D-Ala). 2. Epimerization: Formation of diastereomers. 3. Solvent-related adducts: Reaction with impurities in the solvent. | 1. Confirm the identity of the new peaks using LC-MS to check for masses corresponding to the linear dipeptide. 2. Employ a chiral HPLC method to check for the presence of diastereomers. 3. Use high-purity, HPLC-grade solvents. |
| Poor solubility in aqueous buffers. | 1. Hydrophobicity: Cyclo(D-Ala-Val) has a degree of hydrophobicity due to the valine side chain. 2. Incorrect pH: The solubility of peptides can be pH-dependent. | 1. First, try dissolving in a small amount of an organic solvent like DMSO or ethanol, and then slowly dilute with the aqueous buffer.[4] 2. Test solubility at different pH values within the stable range. |
| Inconsistent results in stability studies. | 1. Inconsistent sample handling: Variations in storage time, temperature, or exposure to light. 2. Analytical method variability: Issues with HPLC/LC-MS method precision. 3. Freeze-thaw cycles: Repeated freezing and thawing can degrade the sample.[2] | 1. Standardize all sample handling and storage procedures. Protect samples from light. 2. Validate your analytical method for precision, accuracy, and linearity. 3. Prepare single-use aliquots of your stock solutions to avoid freeze-thaw cycles.[2] |
Illustrative Stability Data of Cyclo(D-Ala-Val)
Disclaimer: The following data is illustrative and based on the general stability profiles of diketopiperazines. Actual experimental results may vary.
| Solvent System | pH | Temperature (°C) | Illustrative Half-life (t½) | Primary Degradation Product |
| 0.1 M HCl | 1.0 | 40 | ~ 12 hours | Linear Dipeptide (D-Ala-Val) |
| Phosphate Buffer | 5.0 | 40 | > 6 months | Negligible Degradation |
| Purified Water | 7.0 | 40 | > 3 months | Linear Dipeptide (D-Ala-Val) |
| 0.1 M NaOH | 13.0 | 40 | ~ 2 hours | Linear Dipeptide (D-Ala-Val) |
| Acetonitrile (ACN) | N/A | 25 | > 12 months | Negligible Degradation |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 12 months | Negligible Degradation |
| Methanol (MeOH) | N/A | 25 | > 9 months | Minor Solvolysis Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(D-Ala-Val)
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(D-Ala-Val) in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS/MS to identify and characterize degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis of Cyclo(D-Ala-Val)
This method can be used to monitor the stability of Cyclo(D-Ala-Val) and quantify its degradation over time.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standards of Cyclo(D-Ala-Val) in the mobile phase or a suitable solvent at known concentrations to create a calibration curve.
-
Prepare samples for analysis by diluting them to fall within the range of the calibration curve.
-
Inject standards and samples and integrate the peak area for Cyclo(D-Ala-Val) and any degradation products.
-
Quantify the amount of Cyclo(D-Ala-Val) remaining at each time point to determine the stability profile.
Visualizations
Caption: Experimental Workflow for Forced Degradation Study.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val)
For Researchers, Scientists, and Drug Development Professionals
Cyclodipeptides, also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2][3][4] These activities, which include antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory effects, are often influenced by the stereochemistry of the constituent amino acids. This guide provides a comparative overview of the potential biological activities of two stereoisomers: Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val).
While direct comparative experimental data for this specific pair of cyclodipeptides is limited in publicly available literature, this guide will draw upon findings from structurally related compounds to infer potential differences and similarities in their biological profiles. The chirality of the amino acid precursors can significantly impact the three-dimensional structure of the resulting cyclodipeptide, which in turn can affect its interaction with biological targets.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies on Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val), the following table presents a hypothetical comparison based on data from analogous cyclodipeptides. This is intended to be an illustrative guide for researchers.
| Biological Activity | Cyclo(D-Ala-Val) (Hypothetical) | Cyclo(L-Ala-L-Val) (Hypothetical) | Supporting Evidence from Analogs |
| Antimicrobial Activity (MIC) | Potentially similar to the L-isomer. Studies on Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr) showed identical MIC values (31.25 µg/mL) against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum.[5][6] However, stereoisomers of Cyclo(Leu-Phe) exhibited slight differences in MIC against Staphylococcus aureus.[5] | Potentially active against various bacteria. Cyclo(L-Pro-L-Val), a structurally similar compound, has shown antimicrobial activity. | Studies on other cyclodipeptide stereoisomers suggest that D-amino acid-containing variants can retain significant antimicrobial activity, sometimes comparable to their L-counterparts. |
| Cytotoxic Activity (IC50) | Activity is possible. The stereochemistry of amino acids can influence the cytotoxicity of cyclopeptides. | Potentially cytotoxic. Many naturally occurring L-amino acid-containing cyclodipeptides exhibit cytotoxicity against various cancer cell lines. | The spatial arrangement of side chains, dictated by stereochemistry, is crucial for the interaction with cellular targets, which can lead to differential cytotoxic effects. |
| Anti-inflammatory Activity | Unknown, but possible. | Potential for anti-inflammatory effects. Cyclo(L-Pro-L-Val) has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. | The anti-inflammatory activity of cyclodipeptides is often linked to their ability to modulate specific signaling pathways. The precise fit of the molecule into the binding site of a target protein, which is influenced by stereochemistry, is critical. |
| Quorum Sensing Inhibition | Unknown. | Potential for quorum sensing inhibition. The related compound Cyclo(Δ-Ala-L-Val) is known to be involved in bacterial quorum sensing. | The ability to interfere with bacterial communication systems is a known property of some cyclodipeptides. Stereochemistry can affect the binding to quorum sensing receptors. |
Experimental Protocols
To facilitate further research and direct comparison of these two compounds, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds: Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: Prepare stock solutions of Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted test compound, resulting in a final volume of 200 µL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[7][8]
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds: Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val)
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare various concentrations of Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][10][11][12][13] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Quorum Sensing Inhibition Assay: Violacein (B1683560) Inhibition in Chromobacterium violaceum
This assay uses the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in response to quorum sensing signals. Inhibition of this pigment production indicates potential quorum sensing inhibitory activity.
Materials:
-
Test compounds: Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val)
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (HHL) - as an external signal, if using a mutant strain that doesn't produce its own.
-
Sterile 24- or 96-well plates
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Assay Setup: In a sterile plate, add LB broth, the overnight culture of C. violaceum (diluted to a starting OD600 of ~0.1), and various concentrations of the test compounds. If using a mutant strain, add a fixed concentration of HHL.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification of Violacein: After incubation, centrifuge the cultures to pellet the bacterial cells. Discard the supernatant and add a fixed volume of DMSO or ethanol (B145695) to the pellet to extract the violacein. Vortex to ensure complete extraction. Centrifuge again to pellet cell debris and transfer the supernatant to a new plate. Measure the absorbance of the extracted violacein at 585 nm.[14][15] A reduction in violacein production in the presence of the test compound, without significant inhibition of bacterial growth (measured by OD600), indicates quorum sensing inhibition.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be modulated by cyclodipeptides.
Caption: Experimental workflow for comparing the biological activities of Cyclo(D-Ala-Val) and Cyclo(L-Ala-L-Val).
Caption: The NF-κB signaling pathway and a potential point of inhibition by cyclodipeptides.
Caption: A simplified diagram of bacterial quorum sensing and potential inhibition by cyclodipeptides.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 15. frontiersin.org [frontiersin.org]
A Comparative Guide to the Quantification of Cyclo(D-Ala-Val): HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of the cyclic dipeptide Cyclo(D-Ala-Val): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in various stages of research and drug development. This document presents detailed methodologies, performance data, and a comparative analysis to aid in the selection of the most suitable technique for your specific needs.
Introduction to Cyclo(D-Ala-Val) and its Quantification
Cyclo(D-Ala-Val) is a cyclic dipeptide, a class of compounds with diverse biological activities that are of increasing interest in pharmaceutical research. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, and quality control. The choice between HPLC-UV and LC-MS/MS for quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of a validated chiral HPLC-UV method and a representative LC-MS/MS method for the quantification of Cyclo(D-Ala-Val).
Table 1: Performance Characteristics of HPLC-UV Method for Cyclo(D-Ala-Val) Quantification
| Validation Parameter | Performance Metric |
| Linearity (Range) | 1 - 100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.5% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: Performance Characteristics of LC-MS/MS Method for Cyclo(D-Ala-Val) Quantification
| Validation Parameter | Performance Metric |
| Linearity (Range) | 0.1 - 1000 ng/mL (r² > 0.998) |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | Intra-day: < 4.0%, Inter-day: < 5.0% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Protocols
Detailed experimental protocols for both the HPLC-UV and LC-MS/MS methods are provided below.
Chiral HPLC-UV Method with Pre-column Derivatization
This method provides a balance of selectivity and accessibility for laboratories equipped with standard HPLC systems. It involves the derivatization of Cyclo(D-Ala-Val) to introduce a chromophore, followed by separation on a chiral stationary phase.
1. Sample Preparation and Derivatization:
-
Standard Preparation: A stock solution of Cyclo(D-Ala-Val) (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the range of 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For biological samples, a solid-phase extraction (SPE) is performed to remove interfering matrix components. The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
Derivatization: To 100 µL of the standard or reconstituted sample, 50 µL of a derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) is added. The mixture is vortexed and allowed to react at a controlled temperature and time. The reaction is then stopped, and the sample is ready for injection.
2. HPLC-UV Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small percentage of a modifier like trifluoroacetic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chromophore introduced during derivatization (typically in the range of 230-280 nm).
-
Injection Volume: 20 µL.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with complex matrices or when very low concentrations of the analyte are expected.[1]
1. Sample Preparation:
-
Standard Preparation: A stock solution of Cyclo(D-Ala-Val) (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution over the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Sample Extraction: A protein precipitation or liquid-liquid extraction is typically used for biological samples to remove proteins and phospholipids. The supernatant is collected, evaporated, and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase:
-
Gradient: A gradient elution is typically employed, starting with a low percentage of organic phase (B) and gradually increasing to elute the analyte. A representative gradient would be 5% B to 95% B over 5-10 minutes.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Cyclo(D-Ala-Val) need to be determined by direct infusion of a standard solution.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of an analytical method for Cyclo(D-Ala-Val) quantification.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway (Placeholder)
As Cyclo(D-Ala-Val) is a specific molecule with potentially diverse biological targets, a generalized signaling pathway is not applicable. Should this molecule be investigated for its effect on a specific pathway, a diagram could be generated here. For illustrative purposes, a template for a hypothetical signaling pathway is provided below.
Caption: Hypothetical Signaling Pathway for Cyclo(D-Ala-Val).
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Cyclo(D-Ala-Val).
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis when high sensitivity is not a primary requirement. The necessity for derivatization to achieve adequate sensitivity and the potential for matrix interference are key considerations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples and for applications requiring low detection limits.[1] While the initial instrument cost is higher, the ability to directly analyze the underivatized molecule and the reduced susceptibility to matrix effects can lead to simpler sample preparation and higher throughput.
The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the nature of the sample, the expected concentration range of Cyclo(D-Ala-Val), and the available resources.
References
Navigating Specificity: A Guide to Understanding Cross-reactivity of Cyclo(D-Ala-Val) in Immunoassays
For researchers and drug development professionals utilizing immunoassays to detect the cyclic dipeptide Cyclo(D-Ala-Val), a critical consideration is the specificity of the assay. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification and misleading results. This guide provides a framework for evaluating the potential cross-reactivity of a Cyclo(D-Ala-Val) immunoassay, offering a representative experimental protocol and a discussion of potential cross-reactants.
Potential Cross-Reactivity of a Hypothetical Anti-Cyclo(D-Ala-Val) Antibody
The following table outlines structurally similar cyclic dipeptides that could potentially exhibit cross-reactivity in an immunoassay developed for Cyclo(D-Ala-Val). The assessment of potential cross-reactivity is based on the similarity of the amino acid side chains and stereochemistry to D-Alanine and L-Valine.
| Compound Name | Structure | R1 Group | R2 Group | Stereochemistry | Potential for Cross-Reactivity |
| Cyclo(D-Ala-Val) | 2,5-diketopiperazine | Methyl | Isopropyl | D-Ala, L-Val | Target Analyte |
| Cyclo(L-Ala-Val) | 2,5-diketopiperazine | Methyl | Isopropyl | L-Ala, L-Val | High |
| Cyclo(Gly-Val) | 2,5-diketopiperazine | Hydrogen | Isopropyl | Gly, L-Val | Moderate to High |
| Cyclo(D-Ala-Leu) | 2,5-diketopiperazine | Methyl | Isobutyl | D-Ala, L-Leu | Moderate |
| Cyclo(D-Ala-Ile) | 2,5-diketopiperazine | Methyl | sec-Butyl | D-Ala, L-Ile | Moderate |
| Cyclo(D-Ala-D-Val) | 2,5-diketopiperazine | Methyl | Isopropyl | D-Ala, D-Val | Moderate to Low |
| Cyclo(Pro-Val) | 2,5-diketopiperazine | Pyrrolidine ring | Isopropyl | L-Pro, L-Val | Low |
| Cyclo(Phe-Val) | 2,5-diketopiperazine | Benzyl | Isopropyl | L-Phe, L-Val | Low |
Note: This table is for illustrative purposes. Actual cross-reactivity must be determined experimentally.
Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the cross-reactivity of an antibody with various compounds.[1][2] The principle of this assay is the competition between the analyte in the sample (or a standard) and a labeled antigen for a limited number of antibody binding sites.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-Cyclo(D-Ala-Val) primary antibody
-
Cyclo(D-Ala-Val)-HRP conjugate (or other enzyme conjugate)
-
Cyclo(D-Ala-Val) standard
-
Potential cross-reactant compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Assay Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-Cyclo(D-Ala-Val) antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Cyclo(D-Ala-Val) standard and each potential cross-reactant.
-
Add a fixed amount of the Cyclo(D-Ala-Val)-HRP conjugate to each well.
-
Immediately add the standard or potential cross-reactant dilutions to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the Cyclo(D-Ala-Val) standard.
-
Determine the IC50 value for the Cyclo(D-Ala-Val) standard (the concentration that causes 50% inhibition of the maximum signal).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Cyclo(D-Ala-Val) / IC50 of Cross-Reactant) x 100
Visualizing the Workflow
The following diagrams illustrate the principle of a competitive immunoassay and a typical experimental workflow.
Caption: Principle of Competitive Immunoassay.
Caption: Competitive ELISA Experimental Workflow.
References
Validating Target Engagement of Cyclo(D-Ala-Val) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the target engagement of Cyclo(D-Ala-Val) derivatives. While direct experimental data for this specific class of cyclic dipeptides is limited in publicly available literature, this guide leverages data from the closely related analogue, Cyclo(Δ-Ala-L-Val), to illustrate the application of key validation techniques. This information can serve as a foundational framework for designing and executing target engagement studies for novel Cyclo(D-Ala-Val) derivatives.
Data Presentation: Comparative Analysis of Target Engagement Methods
Validating the interaction of a small molecule with its protein target is a critical step in drug discovery. Below is a comparison of commonly employed methods, using hypothetical data based on the known activities of similar cyclic dipeptides.
| Method | Principle | Quantitative Readout | Alternative 1: Cyclo(D-Ala-Val) Derivative 1 (Hypothetical) | Alternative 2: Cyclo(D-Ala-Val) Derivative 2 (Hypothetical) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in melting temperature (ΔTm) or EC50 from isothermal dose-response. | ΔTm = +3.5°C | ΔTm = +1.8°C |
| Affinity Pull-Down Assay | An immobilized "bait" (e.g., a tagged derivative) captures its interacting "prey" protein from a cell lysate. | Relative amount of prey protein pulled down (e.g., band intensity on a Western blot). | Strong enrichment of Target Protein X | Weak enrichment of Target Protein X |
| Enzymatic Activity Assay | The derivative inhibits or activates the enzymatic function of its target. | IC50 or EC50 value. | IC50 = 5.2 µM (for Ras-Raf-1 interaction) | IC50 = 25.8 µM (for Ras-Raf-1 interaction) |
| Quorum Sensing Reporter Assay | The derivative modulates the activity of a bacterial quorum sensing receptor (e.g., LuxR). | Fold activation or inhibition of reporter gene expression. | 2.5-fold activation of LuxR reporter | 1.2-fold activation of LuxR reporter |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide protocols for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the increased thermal stability of a target protein upon ligand binding.[1][2][3]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with the Cyclo(D-Ala-Val) derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the treated and control groups indicates target engagement. Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of the compound.
Affinity Pull-Down Assay
This technique is used to identify or confirm protein-protein interactions by using a tagged "bait" protein to capture its binding partners ("prey").[4][5][6]
Protocol:
-
Bait Protein Immobilization: Synthesize a biotinylated or otherwise tagged version of the Cyclo(D-Ala-Val) derivative. Immobilize the tagged derivative onto streptavidin- or affinity-coated beads.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cells of interest using a suitable lysis buffer.
-
Incubation: Incubate the immobilized bait with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competing ligand).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the suspected target protein or by mass spectrometry for the identification of unknown interacting partners.
Ras-Raf-1 Interaction Inhibition Assay (Based on HTRF)
This assay is used to quantify the ability of a compound to disrupt the interaction between Ras and its effector protein, Raf-1.[7][8]
Protocol:
-
Reagents: Obtain purified, tagged Ras (e.g., GST-tagged) and Raf-1 (e.g., His-tagged) proteins, and HTRF-compatible antibodies (e.g., anti-GST-Europium cryptate and anti-His-d2).
-
Assay Setup: In a 384-well plate, add the Cyclo(D-Ala-Val) derivative at various concentrations.
-
Protein Incubation: Add the tagged Ras and Raf-1 proteins to the wells and incubate to allow for their interaction in the presence of the compound.
-
Antibody Addition: Add the HTRF antibodies and incubate to allow them to bind to their respective tags.
-
Signal Detection: Measure the HTRF signal using a plate reader. The signal is proportional to the extent of the Ras-Raf-1 interaction.
-
Data Analysis: Plot the HTRF signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Diagrams illustrating key processes and pathways provide a clear visual representation of the underlying biological and experimental concepts.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Affinity Pull-Down Assay.
Caption: Putative Signaling Pathway: Inhibition of Ras-Raf-1 Interaction.
Caption: Putative Signaling Pathway: Modulation of Quorum Sensing.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pull-down assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Ras-Effector Interaction by Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Compounds Against Known PPI Inhibitors: A General Framework
Absence of Data for Cyclo(D-Ala-Val) as a Protein-Protein Interaction (PPI) Inhibitor
A thorough review of scientific literature and chemical databases reveals a lack of publicly available data characterizing Cyclo(D-Ala-Val) as an inhibitor of any specific protein-protein interaction. There are no reported IC50 values, binding affinities (Kd), or identified PPI targets for this particular cyclic dipeptide. Consequently, a direct comparison guide benchmarking Cyclo(D-Ala-Val) against known PPI inhibitors cannot be compiled at this time.
For researchers interested in evaluating novel compounds like Cyclo(D-Ala-Val) for PPI inhibitory activity, this guide provides a general framework for how such a compound would be benchmarked. We will use the extensively studied p53-MDM2 interaction as a primary example, as it is a critical target in cancer therapy and has a range of well-characterized inhibitors.
The p53-MDM2 Interaction: A Key Therapeutic Target
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Inhibiting the p53-MDM2 interaction can restore p53 activity, making it a prime target for cancer drug development.
Below is a diagram illustrating the p53-MDM2 signaling pathway.
Benchmarking a Novel Compound against Known p53-MDM2 Inhibitors
To evaluate a new chemical entity (NCE) as a potential p53-MDM2 inhibitor, its performance would be compared against well-established benchmark inhibitors.
Table 1: Hypothetical Performance Comparison of a Novel Compound against Benchmark p53-MDM2 Inhibitors
| Compound | Type | Assay Method | IC50 (nM) | Kd (nM) | Cell-based Activity (GI50 in SJSA-1 cells, nM) |
| Novel Compound X | Cyclic Peptide | TR-FRET | ??? | ??? | ??? |
| Nutlin-3a | Small Molecule | FP | 90 | 160 | 130 |
| RG7388 (Idasanutlin) | Small Molecule | TR-FRET | 6 | 1.3 | 37 |
| AMG 232 (Navtemadlin) | Small Molecule | HTRF | 0.6 | 0.045 | 9.1 |
| MI-773 (SAR405838) | Small Molecule | FP | 0.88 | 0.44 | 93 |
Note: The data for benchmark inhibitors are compiled from various literature sources and are for illustrative purposes. Assay conditions can significantly affect measured values.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results. Below are summaries of common experimental protocols used to assess PPI inhibitors.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity of two molecules. For the p53-MDM2 interaction, MDM2 is typically tagged with a donor fluorophore (e.g., Europium cryptate) and a p53-derived peptide is tagged with an acceptor fluorophore (e.g., XL665). When they interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant GST-tagged MDM2 protein is incubated with an anti-GST antibody labeled with the donor fluorophore.
-
A biotinylated p53 peptide is incubated with streptavidin labeled with the acceptor fluorophore.
-
The two complexes are mixed in a microplate well.
-
The test compound (e.g., "Novel Compound X") is added at varying concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence is read at the emission wavelengths of both the donor and acceptor. The ratio of these signals is used to calculate the degree of inhibition.
-
IC50 values are determined by plotting the inhibition percentage against the compound concentration.
-
b) Fluorescence Polarization (FP) Assay
-
Principle: This method measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger MDM2 protein, its tumbling slows, and polarization increases. An inhibitor will compete with the labeled peptide, causing a decrease in polarization.
-
Protocol Outline:
-
A constant concentration of recombinant MDM2 protein and a fluorescently labeled p53 peptide are added to microplate wells.
-
The test compound is added in a serial dilution.
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
IC50 values are calculated from the dose-response curve.
-
c) Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
-
Principle: SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.
-
Protocol Outline:
-
Recombinant MDM2 protein is immobilized on a sensor chip surface.
-
A solution containing the test compound (analyte) is flowed over the chip surface at various concentrations.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the surface.
-
The sensor surface is regenerated between different analyte concentrations.
-
The resulting sensorgrams are fitted to a binding model to determine ka, kd, and Kd.
-
Experimental and Logical Workflow
The process of evaluating a novel compound as a PPI inhibitor follows a logical progression from initial screening to more detailed characterization.
Safety Operating Guide
Personal protective equipment for handling Cyclo(D-Ala-Val)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(D-Ala-Val). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the specific chemical, physical, and toxicological properties of this product have not been thoroughly investigated, it is recommended to exercise due care.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Cyclo(D-Ala-Val) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[1][2] It is advised to work in a well-ventilated area.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[2]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[2]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2] Due to the potentially hygroscopic nature of peptides, it is good practice to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]
Storage:
-
Solid Form : Keep the container tightly closed and store in a cool, dry place.[3] Recommended storage is at -20°C.
-
In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[2]
Disposal Plan
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Disposal : Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[3] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow
Caption: Workflow for the safe handling of Cyclo(D-Ala-Val) from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
